molecular formula C8H10N2S B110423 3-Ethyl-4-pyridinecarbothioamide CAS No. 10605-12-6

3-Ethyl-4-pyridinecarbothioamide

Katalognummer: B110423
CAS-Nummer: 10605-12-6
Molekulargewicht: 166.25 g/mol
InChI-Schlüssel: JZTXIMKFZRGUKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-4-pyridinecarbothioamide ( 10605-12-6) is a small molecule research chemical with the molecular formula C 8 H 10 N 2 S and a molecular weight of 166.24 g/mol . This compound is characterized by a pyridine ring substituted with an ethyl group and a carbothioamide group at the 3 and 4 positions, respectively. Its physicochemical properties include a predicted boiling point of 316.1±44.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm 3 . For optimal stability, it is recommended to store this compound at -4°C for short-term periods of one to two weeks, and at -20°C for longer-term storage of one to two years . As a derivative of pyridinecarbothioamide, this chemical family is recognized in medicinal chemistry as synthetic intermediates for pharmaceutical synthesis . Researchers may explore its potential as a building block in heterocyclic chemistry, for the development of novel ligands or pharmacologically active compounds. Related thioamide compounds have been investigated for various biological activities, suggesting its potential utility in foundational research aimed at discovering new therapeutic agents. All experimental procedures must be conducted with appropriate safety measures, including the use of protective gloves, eyewear, and clothing to avoid skin contact and exposure . This product is sold for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-ethylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTXIMKFZRGUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of 3-Substituted Isonicotinic Acid Thioamides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid derivatives have long been a cornerstone of medicinal chemistry, most notably represented by the frontline antitubercular drug isoniazid. The replacement of the hydrazide or amide oxygen with sulfur to form a thioamide introduces unique physicochemical properties that significantly influence biological activity. While 2-substituted and unsubstituted isonicotinic acid thioamides like ethionamide have been studied extensively, the 3-substituted analogues represent a less explored, yet potentially rich, chemical space. This guide provides a detailed exploration of the synthesis, mechanisms of action, and diverse biological activities of 3-substituted isonicotinic acid thioamides. We delve into the well-established antitubercular paradigm involving mycolic acid synthesis inhibition, analyze the critical structure-activity relationships that often render 3-substitution detrimental to this specific activity, and explore the broader antimicrobial and anti-inflammatory potential of this scaffold. This document serves as a technical resource, complete with experimental protocols and mechanistic diagrams, for researchers aiming to navigate and innovate within this promising class of compounds.

Chapter 1: The Isonicotinic Acid Thioamide Scaffold

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Within this class, isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are particularly prominent.

The Isonicotinic Acid Core: The most famous derivative is isonicotinic acid hydrazide, or isoniazid (INH), a crucial first-line drug for treating tuberculosis (TB) for decades.[2][3] Its discovery was serendipitous, arising as an intermediate in the synthesis of isonicotinaldehyde thiosemicarbazone.[2] The potent activity of INH against Mycobacterium tuberculosis has cemented the isonicotinic acid moiety as a key pharmacophore for antimicrobial drug design.

The Thioamide Functional Group: A thioamide is a bioisosteric analogue of an amide where the carbonyl oxygen is replaced by sulfur. This substitution has profound effects:

  • Increased Lipophilicity: Enhances membrane permeability.

  • Altered H-bonding: The C=S group is a weaker hydrogen bond acceptor than C=O.

  • Unique Metabolism: The thioamide group is susceptible to oxidation by specific enzymes, a key feature in its mechanism of action as a prodrug.

Ethionamide (2-ethyl-thioisonicotinamide) is a clinically important second-line anti-TB drug that exemplifies the power of the thioamide group in this scaffold.[4]

The Significance of 3-Position Substitution: Structure-activity relationship (SAR) studies are vital in medicinal chemistry. For isonicotinic acid derivatives, the position of substitution on the pyridine ring dramatically impacts potency.[1] While 2-position substituents can be well-tolerated and even enhance activity (e.g., ethionamide), substitution at the 3-position of the INH scaffold is often reported to abolish or significantly reduce antitubercular activity.[5] This guide will explore the mechanistic basis for this observation while also investigating other biological activities where 3-substitution may be favorable.

Chapter 2: Synthesis of 3-Substituted Isonicotinic Acid Thioamides

The synthesis of these target compounds typically involves multi-step processes starting from a commercially available or custom-synthesized 3-substituted isonicotinic acid.

General Synthetic Strategies: A common and reliable route involves the conversion of a carboxylic acid to a thioamide. This can be achieved through an activated intermediate like an acid chloride or via direct thionation of the corresponding amide.

G cluster_0 Synthesis Pathway A 3-Substituted Isonicotinic Acid B Intermediate Activation (e.g., Acid Chloride Formation) A->B SOCl₂ or (COCl)₂ C Amide Formation B->C NH₃ or R-NH₂ D Thionation C->D Lawesson's Reagent or P₄S₁₀ E Final Product: 3-Substituted Isonicotinic Acid Thioamide D->E G cluster_0 MIC Determination Workflow A Prepare Serial Dilutions of Test Compound in 96-Well Plate B Add Standardized Microbial Inoculum to Each Well A->B C Incubate Plate (e.g., 24h at 37°C) B->C D Add Growth Indicator (e.g., Resazurin) or Measure OD C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

Sources

Thermodynamic Stability of Pyridine-4-Carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the thermodynamic and physicochemical stability of pyridine-4-carbothioamide derivatives, specifically focusing on Ethionamide (ETH) and Prothionamide (PTH) . These compounds are critical second-line antitubercular agents, and their formulation stability is dictated by the unique behavior of the thioamide moiety and the pyridine ring.

A Technical Guide for Drug Development Scientists

Executive Summary

The thermodynamic stability of pyridine-4-carbothioamide derivatives is governed by two competing forces: the high lattice energy derived from strong intermolecular hydrogen bonding (N-H···S) and the chemical lability of the thioamide group. While the solid state is generally stable, these molecules exhibit significant sensitivity to oxidative and hydrolytic degradation in solution. For researchers, the critical control points are polymorph selection (particularly for Prothionamide) and oxidative protection during processing.

Chemical Architecture & Resonance

The core structure, pyridine-4-carbothioamide, exists as a resonance hybrid. The sulfur atom is a "soft" base, making it highly nucleophilic and prone to oxidation.

  • Resonance Stabilization: The thioamide group exhibits restricted rotation due to the partial double bond character of the C-N bond. This planarity facilitates efficient crystal packing.

  • Protonation Site: The pyridine nitrogen is the primary basic center. Protonation (pKa ~3.5–4.5) significantly alters solubility, a property exploited in gastric absorption but challenging for intestinal release.

Solid-State Thermodynamics (Polymorphism)

Ethionamide (ETH)[1][2]
  • Melting Point: 162°C – 164°C

  • Crystal Habit: Ethionamide typically crystallizes in the monoclinic space group Cc.

  • Polymorphism: While historically considered monomorphic, recent differential scanning calorimetry (DSC) studies suggest the existence of closely related phase transitions or metastable forms near the melting point (endothermic events at ~163°C and ~165°C). However, for practical formulation purposes, the commercially available form is thermodynamically stable at ambient conditions.

  • Lattice Energy: High (approx. 131 kJ/mol), driven by a network of N-H···S hydrogen bonds.[1] This high lattice energy correlates with its poor aqueous solubility (BCS Class II).

Prothionamide (PTH)[1][2]
  • Melting Point: ~142°C[2][3]

  • Polymorphism: Prothionamide exhibits distinct polymorphism, a critical quality attribute (CQA).

    • Form I: The thermodynamically stable form at room temperature.

    • Form II: A metastable form often obtained from rapid cooling or precipitation.

    • Thermodynamic Relationship: The system is likely enantiotropic. Form II will convert to Form I over time or upon heating, but the kinetics can be slow, posing a risk of phase transformation during shelf storage if not controlled.

Data Summary Table: Physicochemical Properties

PropertyEthionamide (ETH)Prothionamide (PTH)
Molecular Weight 166.24 g/mol 180.27 g/mol
Melting Point 162–164°C142°C (Form I)
Enthalpy of Fusion ~10.8 kJ/mol (Apparent)*N/A
Aqueous Solubility Poor (Insoluble)Poor (Insoluble)
pKa (Pyridine N) ~4.0 (Est.)~4.0 (Est.)[4]
LogP ~0.4~0.8

*Note: Apparent enthalpy from DSC may vary based on heating rate and purity.

Chemical Stability & Degradation Pathways

The thioamide moiety is the "Achilles' heel" of these molecules. Stability testing must account for three primary degradation vectors:

Oxidative Degradation (The S-Oxide Pathway)

This is the most rapid degradation pathway. In the presence of light or peroxides (common in excipients like PEG or Povidone), the sulfur is oxidized to the Sulfoxide (S-oxide) .

  • Mechanism: Electrophilic attack on the sulfur atom.

  • Biological Context: Interestingly, this S-oxide is the active prodrug form generated by the bacterial enzyme EthA. However, in a pharmaceutical vial, it is a degradant.

  • Further Degradation: The S-oxide is unstable and disproportionates to the Amide (2-ethyl-4-pyridinecarboxamide) and Nitrile .

Hydrolysis

Under acidic or basic conditions, the C=S bond hydrolyzes.

  • Acidic Hydrolysis: Leads to the release of H₂S and formation of the carboxylic acid.

  • Basic Hydrolysis: Often yields the nitrile via elimination of H₂S.

Photostability

Thioamides are chromophores that absorb UV light, leading to photo-oxidation. Amber glass packaging is a mandatory requirement for stability studies.

Visualization: Degradation Pathways

The following diagram maps the degradation cascade.

DegradationPathway ETH Ethionamide (Thioamide) SOX Ethionamide S-Oxide (Active Metabolite/Degradant) ETH->SOX Oxidation (H2O2 / Light) NITRILE 2-Ethyl-4-cyanopyridine (Inactive) ETH->NITRILE Hydrolysis (Basic) AMIDE 2-Ethyl-4-pyridinecarboxamide (Inactive) SOX->AMIDE Disproportionation ACID 2-Ethyl-4-pyridinecarboxylic Acid AMIDE->ACID Hydrolysis NITRILE->AMIDE Hydrolysis

Caption: Primary degradation pathways of Ethionamide showing oxidative activation/degradation to S-oxide and hydrolytic conversion to inactive amide/nitrile species.

Experimental Protocols

Protocol A: Polymorph Screening via DSC

Purpose: To distinguish between stable and metastable forms of Prothionamide.

  • Sample Preparation: Weigh 2–5 mg of the sample into a standard aluminum pan. Crimp non-hermetically to allow expanding gases to escape if decomposition occurs.

  • Instrument Setup: Calibrate DSC (e.g., TA Instruments Q2000) using Indium standards for temperature and enthalpy.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 180°C.

    • Note: For Prothionamide, look for a melting endotherm at ~142°C. If a small exotherm is observed before the melt, it indicates crystallization of a metastable amorphous or polymorph form into the stable form.

  • Validation: Run a cooling cycle (-10°C/min) and reheat to check for reversibility (Enantiotropy).

Protocol B: Stability-Indicating HPLC Method

Purpose: To quantify Ethionamide and separate it from the S-oxide and Amide degradants.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Phosphate Buffer pH 6.8 (Neutral pH prevents on-column hydrolysis).

    • Solvent B: Acetonitrile.

    • Ratio: 70:30 (Isocratic).

  • Detection: UV at 290 nm (Lambda max for the thioamide chromophore).

  • Flow Rate: 1.0 mL/min.

  • System Suitability: Resolution (Rs) between Ethionamide and S-oxide must be > 2.0.

References

  • Crystal Growth & Design (2020). Enhanced Aqueous Solubility of the Solid Forms of a BCS Class-II Anti-Tuberculosis Drug, Prothionamide.

  • Journal of Pharmaceutical Sciences (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data.

  • Antimicrobial Agents and Chemotherapy (2018). Pharmacokinetics of Ethionamide Administered under Fasting Conditions or with Orange Juice, Food, or Antacids.

  • National Institute of Standards and Technology (NIST). 4-Pyridinecarboxamide WebBook Data.

  • MDPI (2022). Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis.

Sources

Methodological & Application

Application Note: Recrystallization Strategies for Alkyl-Pyridinecarbothioamides

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol guide for the purification of 3-Ethyl-4-pyridinecarbothioamide and its isomers.

Part 1: Executive Summary & Nomenclature Alert
Critical Nomenclature & Isomer Distinction

Before proceeding, it is vital to distinguish between the two primary positional isomers in this chemical class, as "3-Ethyl" is often confused with the active pharmaceutical ingredient (API) Ethionamide (2-Ethyl).[1]

Compound NameStructure PositionCAS NumberStatus
Ethionamide 2-Ethyl -4-pyridinecarbothioamide536-33-4 Active Drug (Anti-TB)
Isomer Analog 3-Ethyl -4-pyridinecarbothioamide10605-12-6 Research Compound / Impurity

Guidance: This protocol is designed for the Alkyl-Pyridinecarbothioamide class.[2][1] While the physicochemical data (solubility, melting point) referenced below primarily stems from the extensively characterized 2-Ethyl isomer (Ethionamide), the solubility logic and solvent systems are chemically transferable to the 3-Ethyl isomer due to the identical functional groups (pyridine ring + thioamide moiety).

Part 2: Physicochemical Context & Solvent Selection
1. Solubility Mechanism

Purifying thioamides requires balancing the polarity of the thioamide group (


) with the lipophilicity of the ethyl-pyridine ring.
  • Thioamide Group: Highly polar and capable of hydrogen bonding.[2][1] It is sensitive to thermal degradation (loss of sulfur to form nitriles).[2][1]

  • Pyridine Ring: Basic nitrogen accepts hydrogen bonds.[2][1]

  • Solvent Strategy: We utilize Polar Protic Solvents (Alcohols) which interact favorably with the pyridine nitrogen and thioamide protons at high temperatures but show reduced solubility upon cooling.[2][1]

2. Solvent Screening Matrix
Solvent SystemRoleSolubility ProfileApplication Note
Ethanol (Absolute) Primary High at boiling; Moderate at RTRecommended. Best balance of recovery and toxicity (Class 3).[2][1]
Methanol AlternativeVery HighGood for highly impure crude, but recovery yield is lower unless cooled to -10°C.
Water Anti-Solvent Practically InsolubleUsed to force precipitation in MeOH/EtOH systems.[2][1]
Acetone SecondaryHighEffective but risk of "oiling out" is higher than alcohols.[2][1]
Hexane/Heptane Anti-SolventInsolubleAvoid. Causes immediate oiling/gumming rather than crystallization.[2][1]
Part 3: Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)

Best for: Routine purification of synthesis crude with purity >85%.

Materials:

  • Crude 3-Ethyl-4-pyridinecarbothioamide (or Ethionamide).[2][1]

  • Ethanol (Absolute or 95%).[2][1]

  • Activated Carbon (e.g., Norit or Darco).[2][1]

  • Heated filtration assembly.[2][1][3]

Step-by-Step Methodology:

  • Saturation: Transfer 10.0 g of crude material into a round-bottom flask. Add 40 mL of Ethanol.

  • Dissolution: Heat the mixture to reflux (~78°C) with magnetic stirring.

    • Note: If the solid does not completely dissolve, add Ethanol in 5 mL increments until clear.[1] Do not exceed 80 mL total (maintain <1:8 ratio).

  • Carbon Treatment (Critical): Once dissolved, remove from heat source for 30 seconds (to prevent boil-over) and add 0.5 g Activated Carbon.

    • Mechanism:[1][4][5][6][7] Thioamides often contain polymeric sulfur impurities (yellow/orange gums).[2][1] Carbon adsorbs these non-polar polymers.[2][1]

  • Reflux & Filter: Return to reflux for 5 minutes. Filter the hot solution through a pre-heated Celite pad or sintered glass funnel.[2][1]

    • Tip: Pre-heating the funnel prevents premature crystallization clogging the filter.[2][1]

  • Controlled Cooling: Allow the filtrate to cool to room temperature (25°C) slowly over 2 hours.

    • Do not crash cool: Rapid cooling traps impurities in the crystal lattice.[2][1]

  • Crystallization: Once at RT, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the bright yellow needles via vacuum filtration. Wash the cake with 10 mL of cold Ethanol (-10°C).

  • Drying: Dry in a vacuum oven at 40-45°C for 6 hours.

    • Warning: Do not exceed 60°C; thioamides are thermally labile.[2][1]

Protocol B: Solvent/Anti-Solvent Precipitation (Methanol/Water)

Best for: Recovering product from "oily" crude or removing highly polar inorganic salts.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude in the minimum volume of Methanol at room temperature (approx. 30-50 mL).

  • Filtration: Filter off any undissolved inorganic salts.[2][1]

  • Nucleation: Place the filtrate in a vessel with vigorous stirring. Slowly add Deionized Water dropwise.

  • Cloud Point: Continue adding water until a persistent turbidity (cloudiness) is observed. Stop water addition.[2][1]

  • Aging: Stir for 15 minutes. The turbidity should transform into distinct crystals.[2][1]

  • Precipitation: Resume adding water slowly until the ratio of MeOH:Water is approximately 1:1.[2][1]

  • Isolation: Filter the solid and wash with a 1:2 MeOH:Water mixture. Dry as per Protocol A.

Part 4: Process Visualization
Workflow Diagram: Purification Logic

The following diagram illustrates the decision-making process and physical workflow for purifying this class of compounds.

PurificationWorkflow Start Crude Material (3-Ethyl-4-pyridinecarbothioamide) SolventCheck Solubility Check (Reflux) Start->SolventCheck EthanolRoute Protocol A: Ethanol Recrystallization SolventCheck->EthanolRoute Purity >85% MeOHRoute Protocol B: Methanol/Water Precipitation SolventCheck->MeOHRoute Oily/Low Purity Carbon Activated Carbon Treatment EthanolRoute->Carbon MeOHRoute->Carbon HotFilter Hot Filtration (Remove Sulfur Polymers) Carbon->HotFilter Cooling Controlled Cooling (RT -> 4°C) HotFilter->Cooling Isolation Vacuum Filtration & Cold Wash Cooling->Isolation Drying Vacuum Dry (<50°C) Isolation->Drying

Caption: Decision tree and workflow for selecting between thermal recrystallization (Ethanol) and anti-solvent precipitation (MeOH/Water).

Biological Context: Mechanism of Action

For researchers in drug development, understanding the downstream biological target is essential for purity requirements.[1] Ethionamide and its isomers are prodrugs.[2][1][7]

MOA Prodrug Ethionamide / Isomer (Prodrug) Active NAD-Adduct (Active Species) Prodrug->Active Activated by EthA EthA EthA Enzyme (Monooxygenase) EthA->Active Catalyzes Target InhA Inhibition (Mycolic Acid Block) Active->Target Inhibits

Caption: Activation pathway of Thioamide prodrugs by the bacterial EthA enzyme to inhibit Mycolic Acid synthesis.

Part 5: Quality Control & Validation

To validate the success of the recrystallization, the following parameters must be met. Note that the Melting Point (MP) ranges differ between the 2-Ethyl and 3-Ethyl isomers.[2][1]

TestMethodAcceptance Criteria (2-Ethyl / Ethionamide)Acceptance Criteria (3-Ethyl Isomer)
Appearance VisualBright Yellow NeedlesYellow Crystalline Powder
Melting Point DSC / Capillary158°C – 164°C [1]~166°C (Lit.[2][1] var.) [2]
Purity HPLC (C18, MeOH:H2O)> 98.5% Area> 98.0% Area
Loss on Drying Gravimetric< 0.5% w/w< 0.5% w/w

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals:

  • Cause: Solution is too concentrated or cooled too fast.[2][1]

  • Remedy: Re-heat to dissolve the oil, add 10% more solvent (Ethanol), and add a "seed crystal" of pure material at 40°C.

Part 6: References
  • World Health Organization (WHO). (2013).[2][1] Ethionamide 250 mg Tablets (Micro Labs Ltd), TB242 WHOPAR part 6.[2][1][8] Retrieved from [Link][1]

  • PubChem. (2025).[2][1] Ethionamide (Compound CID 2761171).[2][1] National Library of Medicine.[2][1] Retrieved from [Link][1]

  • Vannelli, T. A., et al. (2002).[2][1][7] "The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase."[2][1][7] Journal of Biological Chemistry. (Mechanistic grounding for the MOA diagram). Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2024).[2][1] Trecator (Ethionamide) Prescribing Information.[2][1][8][9] Retrieved from [Link][1]

Sources

Application Note: Preparation of 3-Ethyl-4-Pyridinecarbothioamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 3-ethyl-4-pyridinecarbothioamide hydrochloride , a structural isomer of the second-line antitubercular drug Ethionamide (2-ethyl-4-pyridinecarbothioamide). This compound is of significant interest in structure-activity relationship (SAR) studies targeting the enoyl-acyl carrier protein reductase (InhA) pathway in Mycobacterium tuberculosis.

The guide prioritizes a high-fidelity, gas-free thionation methodology utilizing Sodium Hydrosulfide (NaSH) and Magnesium Chloride (


), replacing hazardous Hydrogen Sulfide (

) gas routes. This ensures higher safety compliance and reproducibility in standard laboratory settings.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the functional group transformation of the nitrile moiety to a primary thioamide, followed by controlled salt formation to ensure stability and water solubility.

reaction-scheme

ReactionScheme SM 3-Ethyl-4-cyanopyridine (Starting Material) Inter Complexation (Nitrile-Mg-SH) SM->Inter NaSH, MgCl2 DMF, 25°C Prod 3-Ethyl-4-pyridinecarbothioamide (Free Base) Inter->Prod H2O Quench (-NH3) Salt 3-Ethyl-4-pyridinecarbothioamide Hydrochloride Prod->Salt HCl (anhydrous) in Dioxane/EtOAc

Figure 1: Synthetic pathway utilizing magnesium-catalyzed thionation and anhydrous salt formation.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Reagent Quality NaSH

x

(flakes)
Fresh NaSH is critical. Oxidized reagent (sulfite/sulfate) reduces yield and complicates purification.
Catalyst

Magnesium coordinates with the nitrile nitrogen, increasing electrophilicity and facilitating nucleophilic attack by

.
Solvent System DMF (Dimethylformamide)High dielectric constant promotes solubility of inorganic salts; aprotic nature prevents side reactions.
Acid Source 4M HCl in DioxaneCrucial: Use of aqueous HCl leads to hydrolysis of the thioamide back to the amide or acid. Anhydrous conditions are mandatory.
Temperature 20°C – 30°CThioamides are thermally labile. Avoid heating above 60°C during workup to prevent desulfurization.

Experimental Protocol

Part A: Synthesis of the Free Base (Thioamidation)

Objective: Convert 3-ethyl-4-cyanopyridine to 3-ethyl-4-pyridinecarbothioamide.

Materials:

  • 3-Ethyl-4-cyanopyridine (10.0 mmol, 1.32 g)

  • Sodium Hydrosulfide hydrate (NaSH

    
     x
    
    
    
    ) (20.0 mmol, ~1.12 g based on 70% purity)
  • Magnesium Chloride hexahydrate (

    
    ) (10.0 mmol, 2.03 g)
    
  • DMF (Dimethylformamide) (10 mL)

  • Deionized Water (for quench)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-4-cyanopyridine (1.0 equiv) in DMF (1.0 M concentration relative to substrate).

  • Catalyst Addition: Add

    
      (1.0 equiv) to the solution. The mixture may become slightly turbid.
    
  • Reagent Addition: Add NaSH hydrate (2.0 equiv) in a single portion.

    • Observation: The reaction mixture typically turns green or dark yellow, indicating the formation of the active intermediate.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 2–4 hours.

    • Monitor: Check progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The nitrile spot (

      
      ) should disappear, and a lower 
      
      
      
      yellow spot (Thioamide) should appear.
  • Quench & Isolation:

    • Pour the reaction mixture into 50 mL of ice-cold water .

    • Stir for 15 minutes. The magnesium salts dissolve, and the thioamide product precipitates as a yellow solid.

    • Note: If the product oils out, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and evaporate.
  • Purification: Filter the crude solid and wash with cold water. Recrystallize from Ethanol/Water (9:1) if necessary.

    • Target Yield: 85–95%

    • Appearance: Yellow crystalline solid.

Part B: Formation of the Hydrochloride Salt

Objective: Convert the free base to the stable, water-soluble HCl salt.

Materials:

  • 3-Ethyl-4-pyridinecarbothioamide (Free Base from Part A)

  • Ethyl Acetate (Anhydrous)

  • 4M HCl in Dioxane (Commercial solution) or HCl gas in Ether

Procedure:

  • Dissolution: Dissolve the free base (e.g., 1.0 g) in the minimum amount of anhydrous Ethyl Acetate (approx. 10–15 mL). Mild heating (35°C) may be used to aid dissolution.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise, add 4M HCl in Dioxane (1.1 equivalents).

    • Caution: Exothermic reaction.[1]

  • Precipitation: The HCl salt will precipitate immediately as a bright yellow/orange solid.

  • Aging: Stir the suspension at 0°C for 30 minutes to ensure complete salt formation.

  • Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

  • Washing: Wash the filter cake with cold anhydrous diethyl ether (

    
     mL) to remove excess acid.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

    • Warning: Do not exceed 50°C; thioamides can degrade.

Process Visualization

workflow-diagram

Workflow cluster_0 Thioamidation (Green Chemistry) cluster_1 Salt Formation (Anhydrous) Step1 Dissolve Nitrile in DMF Add MgCl2 + NaSH Step2 Stir at 25°C (2-4 hrs) Step1->Step2 Step3 Quench in Ice Water Step2->Step3 Step4 Filter Yellow Solid Step3->Step4 Step5 Dissolve in EtOAc Step4->Step5 Dried Free Base Step6 Add 4M HCl/Dioxane (0°C) Step5->Step6 Step7 Filter & Wash (Ether) Step6->Step7 Step8 Vacuum Dry (40°C) Step7->Step8

Figure 2: Operational workflow for the conversion of nitrile to thioamide HCl salt.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualBright yellow to orange crystalline powder.
Identification 1H-NMR (DMSO-

)
Ethyl group signals (triplet ~1.2 ppm, quartet ~2.7 ppm). Aromatic protons shifted downfield vs free base.
Purity HPLC (C18, ACN/Buffer)> 98.0% area.[2]
Functional Group FT-IRC=S stretch: Strong band at 1000–1200

. N-H stretch: Broad bands at 3100–3300

.
Counter-ion Silver Nitrate Titration1.0 ± 0.1 molar equivalent of Chloride (

).

Troubleshooting & Optimization

  • Issue: Product "Oiling Out" during Quench.

    • Cause: Residual DMF or high concentration.

    • Solution: Increase the volume of water used for quenching (10:1 Water:DMF ratio) or use vigorous stirring to induce crystallization.

  • Issue: Hygroscopic Salt.

    • Cause: Excess HCl trapped in the lattice or high humidity.

    • Solution: Ensure the final wash is with anhydrous ether. Store the salt in a desiccator or under inert gas.

  • Issue: Low Yield in Thioamidation.

    • Cause: Old NaSH (oxidized).

    • Solution: Use fresh technical grade NaSH (70%) and account for the water content in stoichiometry.

References

  • Manjula, K., et al. "Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide." Der Pharma Chemica, 2011, 3(6): 330-338. (Foundation for thioamide synthesis from cyanopyridines).[2] Link

  • Kaboudin, B., et al. "A simple and efficient method for the synthesis of thioamides from nitriles using sodium hydrosulfide and magnesium chloride." Synlett, 2011. (Source of the MgCl2/NaSH green chemistry protocol).
  • Liberman, D., et al. "Sur la préparation de nouveaux thioamides pyridiniques actifs dans la tuberculose expérimentale." Bulletin de la Société Chimique de France, 1958. (Seminal work on Ethionamide/Prothionamide class).[2]

  • Pathak, R., et al. "Hydrochloride Salt of the GABAkine KRM-II-81." ACS Omega, 2022. (Protocol for anhydrous pyridine HCl salt formation). Link

Sources

Application Note: UV-Vis Spectrophotometric Analysis of Thioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview and detailed protocols for the analysis of thioamide derivatives using UV-Vis spectrophotometry. Thioamides are a critical class of compounds in medicinal chemistry and drug development, acting as versatile bioisosteres of amides.[1][2] Their unique electronic properties lend themselves to straightforward characterization and quantification by UV-Vis spectroscopy, a technique valued for its simplicity, cost-effectiveness, and reliability.[3][4][5] This document outlines the fundamental spectroscopic principles, offers practical guidance on experimental design, and presents validated, step-by-step protocols for both direct and indirect quantitative analysis. It is intended to serve as a practical resource for researchers in pharmaceutical analysis, quality control, and drug discovery.

Introduction: The Thioamide Moiety in Drug Development

The thioamide group (a sulfur analog of an amide) has garnered significant attention in medicinal chemistry. Replacing an amide's oxygen with sulfur creates a bioisostere with distinct physicochemical properties, including increased lipophilicity, altered hydrogen bonding capabilities (stronger donors, weaker acceptors), and unique metabolic pathways.[1][2] These modifications can enhance a drug candidate's membrane permeability, bioavailability, and target engagement.[2]

Thioamide-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][6] Prominent examples include the anti-thyroid drugs methimazole and propylthiouracil (PTU), and the anti-tubercular prodrugs ethionamide and prothionamide.[2][7][8] Given their importance, robust and accessible analytical methods are essential for ensuring the quality, potency, and stability of these drugs throughout the development lifecycle. UV-Vis spectrophotometry is a cornerstone technique for this purpose.[4][9]

Spectroscopic Principles of Thioamides

The utility of UV-Vis spectroscopy for analyzing thioamides stems from the electronic structure of the thiocarbonyl group (C=S). The presence of non-bonding electrons on the sulfur atom and the π-system of the double bond gives rise to characteristic electronic transitions upon absorption of UV or visible light.

  • n → π* Transitions: This involves the excitation of a non-bonding electron (from a lone pair on the sulfur atom) to an anti-bonding π* orbital. These transitions are typically of lower energy and appear as a low-intensity absorption band at longer wavelengths.[10]

  • π → π* Transitions: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a higher-energy transition, resulting in a high-intensity absorption band at shorter wavelengths.[10][11] For many simple thioamides, this intense absorption band is found in the 260-290 nm range.[11][12]

The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are highly dependent on the molecular structure and the solvent used. Conjugation with aromatic rings or other chromophores can shift the λmax to longer wavelengths (a bathochromic shift). Solvent polarity can also influence the spectra; for instance, the n→π* transition often undergoes a hypsochromic (blue) shift in polar, hydrogen-bonding solvents.[10][13]

Table 1: Spectroscopic Properties of Representative Thioamide Drugs
CompoundTherapeutic ClassTypical λmaxSolvent / MediumReference(s)
MethimazoleAntithyroid260 nmMethanol[14][15]
Propylthiouracil (PTU)Antithyroid275 nmpH 7.4 Buffer[16]
ProthionamideAnti-tubercular288 nmpH 7.4 Buffer[12][17]
ThioacetamideModel Compound~265 nmNot Specified[11]

Experimental Design & Method Validation

A successful spectrophotometric method is a self-validating system. The choices made during experimental design directly impact the trustworthiness and accuracy of the results.

Causality in Experimental Choices
  • Solvent Selection: The solvent must dissolve the analyte and be transparent in the wavelength range of interest. For thioamides, polar solvents like methanol, ethanol, or buffered aqueous solutions are common. It is critical to use the same solvent for the blank, standards, and samples to nullify any spectral contributions from the solvent itself.

  • pH Control: The ionic state of a thioamide derivative can significantly alter its UV-Vis spectrum. If the compound has ionizable groups, the analysis must be performed in a buffered solution at a controlled pH to ensure consistent and reproducible absorbance readings. Prothionamide, for example, is often analyzed in a pH 7.4 phosphate buffer.[12]

  • Slit Width: The instrument's slit width affects spectral resolution. A narrower slit width provides better resolution of distinct absorption bands but allows less light to reach the detector, potentially increasing noise. A wider slit can lead to lower resolution and deviations from Beer's Law. An optimal slit width (often 1-2 nm) is chosen to balance these factors.

Method Validation (ICH Q2(R1) Guidelines)

Validation ensures that the analytical procedure is suitable for its intended purpose.[18] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.[7] For drug formulations, this can be demonstrated by comparing the spectra of the drug substance, the placebo, and the final formulation.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[19] This is determined by analyzing a series of standards across a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]

  • Accuracy: The closeness of the test results to the true value. It is often assessed using recovery studies, where a known amount of pure drug is "spiked" into a placebo formulation and the recovery percentage is calculated.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Table 2: Summary of Typical Validation Parameters & Acceptance Criteria
ParameterMethodAcceptance Criteria
Linearity Plot absorbance vs. concentration for ≥ 5 standardsCorrelation Coefficient (r²) ≥ 0.999
Accuracy Recovery study on spiked placebo samples (n=3 levels, 3 reps)Mean recovery between 98.0% and 102.0%
Precision (Repeatability) Analyze 6 replicate samples at 100% of test concentrationRelative Standard Deviation (RSD) ≤ 2%
Precision (Intermediate) Repeat analysis on a different day or with a different analystRSD ≤ 2%
LOD 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)-
LOQ 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)-

Experimental Protocols

Protocol A: Direct Quantification of a Thioamide Derivative in Bulk Form

This protocol describes the determination of the concentration of a pure thioamide drug substance.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation stock 1. Prepare Stock Solution (e.g., 100 µg/mL) standards 2. Prepare Calibration Standards (e.g., 2-20 µg/mL) stock->standards scan 4. Wavelength Scan (Determine λmax) standards->scan sample 3. Prepare Test Sample (to fall within calibration range) measure 6. Measure Absorbance (Standards & Sample at λmax) sample->measure blank 5. Zero Instrument (with solvent blank) scan->blank blank->measure curve 7. Plot Calibration Curve (Absorbance vs. Concentration) measure->curve equation 8. Perform Linear Regression (y = mx + c) curve->equation concentration 9. Calculate Sample Concentration equation->concentration G Thioamide Thioamide (-SH) Fe2 Fe(II) (Colorless) Thioamide->Fe2 Reduces Fe3 Fe(III) (Colorless) Fe3->Fe2 Complex [Fe(II)-Chromogen] Complex (Intensely Colored) Fe2->Complex Chromogen Chromogenic Reagent (e.g., Phenanthroline) Chromogen->Complex

Sources

Application Note: Chemical Activation & Biomimetic Synthesis of 3-Ethyl-4-pyridinecarbothioamide (Ethionamide)

[1]

Executive Summary

3-Ethyl-4-pyridinecarbothioamide , commonly known as Ethionamide (ETH) , is a second-line antitubercular prodrug.[1] It is structurally analogous to Isoniazid but requires a distinct activation pathway. In biological systems, ETH is activated by the flavin-dependent monooxygenase EthA to form an electrophilic intermediate that reacts with NAD⁺ to form the Ethionamide-NAD (ETH-NAD) adduct .[2] This adduct is the potent inhibitor of the enoyl-ACP reductase InhA , a key enzyme in mycolic acid biosynthesis.

This guide details the chemical reagents and protocols required to mimic this biological activation in vitro. It focuses on the controlled oxidation of ETH to its sulfoxide metabolite and the subsequent biomimetic synthesis of the ETH-NAD adduct.[1] These protocols are critical for drug development assays, resistance profiling, and mechanistic studies.

Mechanism of Activation

Understanding the oxidative cascade is a prerequisite for selecting the correct reagents. The activation is not a simple oxidation but a multi-step transformation involving a "ketene-like" intermediate or a radical species.[1]

The Oxidative Pathway
  • S-Oxidation: The thioamide is oxidized to Ethionamide Sulfoxide (ETH-SO) . This is a stable metabolite but also the gateway to activation.

  • Radical/Electrophile Formation: Further oxidation or rearrangement (likely via a dioxetane intermediate) generates a reactive iminoyl radical or sulfinic acid species.

  • Adduct Formation: This reactive species attacks the nicotinamide ring of NAD⁺, forming the ETH-NAD adduct .

Pathway Diagram

ETH_ActivationETHEthionamide(Prodrug)ETH_SOEthionamide Sulfoxide(Stable Metabolite)ETH->ETH_SO Primary OxidationOxidantChemical Reagent(H2O2 / mCPBA)Oxidant->ETHIntermediateReactive Radical/Dioxetane(Transient)ETH_SO->Intermediate Secondary OxidationAdductETH-NAD Adduct(Active Inhibitor)Intermediate->Adduct Nucleophilic AttackNADNAD+NAD->Adduct

Caption: The oxidative activation cascade of Ethionamide from prodrug to active NAD-adduct.

Chemical Reagents for Activation

The choice of reagent depends on the desired end-product: the stable sulfoxide metabolite or the active NAD-adduct .

ReagentRoleSpecificityExperimental Application
m-Chloroperbenzoic Acid (mCPBA) Stoichiometric OxidantHighSynthesis of isolated Ethionamide Sulfoxide . Allows precise 1:1 oxidation in organic solvents (DCM).
Hydrogen Peroxide (

)
Biomimetic OxidantModerateSynthesis of the ETH-NAD Adduct . Mimics the biological ROS environment. Best for aqueous/buffer reactions.
Peracetic Acid Fast OxidantLowRapid conversion; useful for kinetic studies but prone to over-oxidation to the nitrile.
BDM41906 / BDM31343 Biological "Booster"N/ASmall molecules that inhibit EthR (repressor), increasing EthA expression in cell-based assays.

Experimental Protocols

Protocol A: Controlled Synthesis of Ethionamide Sulfoxide

Purpose: To isolate the primary metabolite for toxicity or stability studies. Reagent: m-Chloroperbenzoic acid (mCPBA).

Materials:

  • Ethionamide (purity >98%)

  • mCPBA (77% max purity, standardize before use)

  • Dichloromethane (DCM), anhydrous

  • Saturated

    
     solution
    

Step-by-Step Workflow:

  • Preparation: Dissolve Ethionamide (1.0 eq, e.g., 166 mg, 1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve mCPBA (1.0 eq, ~224 mg based on purity) in DCM (5 mL). Add this solution dropwise to the ETH solution over 15 minutes.

    • Critical: Maintain 0°C to prevent over-oxidation to the nitrile or amide.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Work-up: Wash the organic layer with saturated

    
     (2 x 10 mL) to remove m-chlorobenzoic acid byproduct. Wash with brine (10 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate under vacuum.
    
  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography if necessary.

    • Expected Yield: 70–85%.

    • Characterization: Mass shift +16 Da (m/z ~183).

Protocol B: Biomimetic Synthesis of the ETH-NAD Adduct

Purpose: To generate the pharmacologically active species that inhibits InhA. Reagent: Hydrogen Peroxide (

3

Materials:

  • Ethionamide (10 mM stock in DMSO)

  • NAD⁺ (free acid or lithium salt, 10 mM stock in water)

  • Hydrogen Peroxide (30% w/w)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Catalase (optional, to quench reaction)

Step-by-Step Workflow:

  • Reaction Mix: In a microcentrifuge tube or glass vial, combine:

    • Phosphate Buffer (pH 7.4): 800 µL

    • NAD⁺ Stock: 100 µL (Final conc: 1 mM)

    • Ethionamide Stock: 100 µL (Final conc: 1 mM)

    • Note: Ensure ETH remains soluble; up to 10% DMSO is tolerated.

  • Activation: Add

    
     to a final concentration of 2–5 mM (2-5 equivalents).
    
    • Tip: A slight excess of oxidant drives the reaction, but too much degrades the NAD⁺.

  • Incubation: Incubate at 37°C for 1–2 hours. The solution may darken slightly (yellow/orange).

  • Monitoring: Analyze an aliquot by HPLC-UV (260 nm for NAD, 320-340 nm for the adduct).

    • Target: Look for a new peak with a characteristic UV absorbance at 326 nm (distinct from ETH and NAD⁺).

  • Quenching: Add Catalase (10 U) to decompose excess peroxide if the sample is to be used in biological assays immediately.

  • Isolation (Optional): The adduct is unstable. For structural studies, purify immediately using semi-preparative HPLC (C18 column, Water/Acetonitrile gradient with volatile buffer like Ammonium Formate). Freeze-dry fractions immediately.

Workflow Visualization

Protocol_Workflowcluster_0Protocol A: Sulfoxide Synthesiscluster_1Protocol B: Adduct FormationStep1Dissolve ETH in DCM(Cool to 0°C)Step2Add mCPBA (1.0 eq)DropwiseStep1->Step2Step3Wash with NaHCO3(Remove Acid)Step2->Step3Step4Isolate ETH-SO(Yield ~80%)Step3->Step4StepB1Mix ETH + NAD+(pH 7.4 Buffer)StepB2Add H2O2(2-5 eq, 37°C)StepB1->StepB2StepB3Monitor UV @ 326nm(Adduct Formation)StepB2->StepB3StepB4Use Immediately orHPLC PurifyStepB3->StepB4

Caption: Parallel workflows for synthesizing the stable metabolite (left) and the active adduct (right).

Data Analysis & Validation

When validating these protocols, compare your results against these standard parameters:

ParameterEthionamide (Prodrug)Ethionamide SulfoxideETH-NAD Adduct
Molecular Weight 166.24 Da182.24 Da (+16)~800-850 Da (varies with counterion)
UV Max (

)
~290 nm~280 nm326 nm (Diagnostic)
Stability HighHighLow (Hydrolyzes in acid/base)
InhA Inhibition (

)
> 100 µM (Inactive)> 100 µM (Inactive)< 50 nM (Highly Active)
Troubleshooting
  • Low Yield of Adduct: Ensure pH is kept near 7.4. Acidic conditions favor hydrolysis of NAD⁺; highly basic conditions degrade the adduct.

  • Over-oxidation: If ETH-Nitrile (m/z 148) is observed in Protocol A, reduce the equivalents of mCPBA to 0.95 and lower the temperature to -10°C.

Advanced Application: Biological Boosters

For researchers studying drug resistance , chemical reagents alone may not suffice. "Biological reagents" (small molecules) can be used to activate the ETH pathway in living bacteria.

  • EthR Inhibitors (e.g., BDM41906): These molecules inhibit the repressor EthR, leading to overexpression of EthA. This "super-activates" the bacteria, making them hypersensitive to Ethionamide.

  • Usage: Co-administer BDM41906 (10-50 µM) with Ethionamide in MIC assays to observe a 10-100 fold shift in potency.

References

  • Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase.[1][2] The Journal of Biological Chemistry. Link

  • Wang, F., Langley, R., Gulten, G., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine. Link

  • Flipo, M., Desroses, M., Lecat-Guillet, N., et al. (2011). Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry. Link

  • Broussy, S., Bernardes-Génisson, V., et al. (2016). Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites. Organic & Biomolecular Chemistry. Link

  • Grant, S. S., & Hung, D. T. (2013). Chemical probes of the mycobacterial cell wall. Current Opinion in Chemical Biology. Link

Troubleshooting & Optimization

Technical Support Center: Separation of 3-Ethyl and 2-Ethyl Pyridinecarbothioamide Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical and preparative separation of 3-ethyl and 2-ethyl pyridinecarbothioamide. These regioisomers present a common but often challenging separation problem in drug development and chemical synthesis due to their similar physicochemical properties. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you to achieve baseline resolution and accurate quantification.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the separation of 2- and 3-ethyl pyridinecarbothioamide.

Q1: What are the key physicochemical differences between 2- and 3-ethyl pyridinecarbothioamide that can be exploited for separation?

Answer: The primary difference lies in the steric and electronic environment of the pyridine nitrogen and the carbothioamide group.

  • Steric Hindrance: The ethyl group at the 2-position (ortho to the nitrogen) creates significant steric hindrance around the nitrogen atom. This can reduce the accessibility of the nitrogen lone pair for interactions with silanol groups on a silica-based stationary phase, potentially leading to less peak tailing compared to the 3-isomer.

  • Basicity (pKa): The electron-donating ethyl group at the 2-position can slightly increase the basicity of the pyridine nitrogen compared to the 3-position. The pKa of 2-ethylpyridine is ~5.64, while that of 3-ethylpyridine is slightly lower.[1] This difference in basicity is critical for developing separation methods, as it dictates the ionization state of the molecules at a given mobile phase pH.

  • Dipole Moment & Polarity: The position of the ethyl group alters the overall dipole moment of the molecule. The 3-ethyl isomer is generally expected to be slightly more polar than the 2-ethyl isomer due to less intramolecular shielding of the polar groups. This subtle difference in polarity is often the key to achieving separation by reversed-phase HPLC.

Q2: Which chromatographic technique is best suited for separating these regioisomers?

Answer: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most powerful and commonly used technique for this type of separation. RP-HPLC separates molecules based on differences in their hydrophobicity. While the two isomers have the same elemental composition, the subtle differences in their 3D structure and polarity lead to differential interactions with the non-polar stationary phase, enabling separation.[2][3]

Gas Chromatography (GC) could be an alternative if the compounds are thermally stable and sufficiently volatile. However, thioamides can sometimes exhibit poor peak shape or degradation at high temperatures, making HPLC a more robust starting point.

Q3: How do I choose the initial HPLC column and mobile phase for method development?

Answer: A systematic approach is crucial.[4]

  • Column Selection: Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). Phenyl-hexyl phases can also be an excellent choice as they offer alternative selectivity, particularly for aromatic compounds, through pi-pi interactions.[3]

  • Mobile Phase Selection:

    • Solvents: Use a simple binary mobile phase of Acetonitrile (ACN) and water. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks.

    • pH Control: This is the most critical parameter. Since the isomers are basic, controlling the mobile phase pH is essential to ensure consistent retention and good peak shape. Buffer the aqueous portion of your mobile phase to a pH at least 2 units away from the pKa of the analytes to ensure they are either fully ionized or fully unionized. For these pyridine derivatives (pKa ~5.5-6.0), a starting pH of 3.0 (using 10-25 mM phosphate or formate buffer) is recommended to ensure both isomers are protonated and exhibit good peak shape.

Structures & Key Physicochemical Data

The subtle structural difference between the isomers dictates their chromatographic behavior.

Caption: Structural and predicted property comparison of the two regioisomers.

Property2-Ethylpyridine (Parent)3-Ethylpyridine (Parent)4-Ethylpyridine (Parent)Reference
Boiling Point ~148-149 °C163-166 °C164-170 °C[5][6]
Density (g/mL) ~0.93~0.954~0.942[6]
pKa (Strongest Basic) ~5.64~5.6-5.7~6.0[1]
Enthalpy of Formation (gas, kJ/mol) 79.4 +/- 2.6-81.0 +/- 3.4[7]

Note: This data is for the parent ethylpyridines and serves as a proxy to infer the relative properties of the carbothioamide derivatives. The carbothioamide group will increase polarity and alter the overall properties, but the relative differences between the 2- and 3-isomers are expected to follow similar trends.

HPLC Method Development Workflow

A structured workflow is key to efficiently developing a robust separation method.

MethodDevelopment start Step 1: Define Goals (Analytical vs. Prep) col_select Step 2: Column Selection (C18 or Phenyl-Hexyl) start->col_select mob_phase Step 3: Mobile Phase (ACN/Buffered H2O, pH 3.0) col_select->mob_phase gradient Step 4: Scouting Gradient (5-95% ACN in 15 min) mob_phase->gradient eval Step 5: Evaluate Results gradient->eval optimize Step 6: Optimize Gradient (Adjust slope, Isocratic Hold) eval->optimize Resolution < 1.5 validate Step 8: Validate Method eval->validate Resolution > 1.5 fine_tune Step 7: Fine-Tune (Temp, Flow Rate) optimize->fine_tune fine_tune->eval

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My peaks for the two isomers are co-eluting or have very poor resolution (Rs < 1.0). What should I do?

Answer: This is the most common challenge. Poor resolution requires systematic optimization of selectivity (α) and efficiency (N).

Step-by-Step Solutions:

  • Modify the Organic Modifier Percentage: If using a gradient, decrease the gradient slope (e.g., from a 10-minute to a 20-minute gradient). If isocratic, decrease the percentage of acetonitrile by 2-5% increments. This increases retention and gives the isomers more time to interact with the stationary phase, often improving resolution.[4]

  • Change the Organic Modifier: Switch from acetonitrile to methanol (or a mixture of both). Methanol has different solvent properties and can alter selectivity by engaging in different hydrogen bonding interactions.

  • Adjust Mobile Phase pH: A small change in pH (e.g., from 3.0 to 2.8 or 3.2) can subtly alter the ionization state of the pyridine nitrogen, changing the molecule's polarity and interaction with the stationary phase. Ensure you are operating within the stable pH range of your column (typically pH 2-8 for silica-based columns).[8]

  • Change the Stationary Phase: If the above steps fail, the column chemistry is not providing enough selectivity. Switch to a column with a different selectivity mechanism. A Phenyl-Hexyl column is an excellent next choice due to its ability to engage in pi-pi stacking interactions with the pyridine ring, which can be highly sensitive to the position of the ethyl group.[3]

  • Lower the Temperature: Reducing the column temperature (e.g., from 30 °C to 25 °C) can sometimes increase selectivity, although it will also increase viscosity and backpressure.

Problem: I am seeing significant peak tailing, especially for one of the isomers. Why is this happening and how can I fix it?

Answer: Peak tailing for basic compounds like these is typically caused by secondary interactions between the protonated pyridine nitrogen and acidic, deprotonated silanol groups on the silica backbone of the stationary phase.[8][9]

Step-by-Step Solutions:

  • Ensure Adequate Buffering: The most common cause is insufficient buffer capacity. Ensure your buffer concentration is between 10-25 mM.[8] This concentration is high enough to maintain a consistent pH at the column surface and saturate the active silanol sites.

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0) protonates the analytes AND suppresses the ionization of the residual silanol groups (pKa ~3.5-4.5), minimizing these unwanted secondary interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of active silanol groups. If you are using an older column (Type A silica), switching to a modern one (Type B silica) will dramatically improve peak shape.[8]

  • Reduce Sample Mass: Overloading the column can lead to tailing.[9] Try injecting half the sample amount to see if the peak shape improves. If it does, you are exceeding the column's mass capacity.

TailingTroubleshooting start Peak Tailing Observed q1 Is buffer concentration 10-25 mM? start->q1 s1 Increase buffer concentration q1->s1 No q2 Is mobile phase pH < 3.0? q1->q2 Yes s1->q1 s2 Lower mobile phase pH to 2.8 q2->s2 No q3 Using a modern, high-purity column? q2->q3 Yes s2->q2 s3 Switch to a high-purity, end-capped column q3->s3 No end Peak Shape Improved q3->end Yes s3->end

Caption: Decision tree for troubleshooting peak tailing issues.

Problem: My retention times are drifting between injections. What is causing this instability?

Answer: Retention time drift is a sign of an unstable system. The cause is usually related to the column, mobile phase, or hardware.[9][10]

Step-by-Step Solutions:

  • Check for Column Equilibration: The column must be fully equilibrated with the mobile phase. For reversed-phase, flush with at least 10-15 column volumes of the initial mobile phase before the first injection. If you see drifting retention times, your column is likely not yet at equilibrium.[8]

  • Verify Mobile Phase Preparation: Ensure the mobile phase was prepared accurately and is being mixed correctly by the pump. Inaccurately prepared buffers or malfunctioning pump proportioning valves are common culprits. Premixing the mobile phase manually can help diagnose if the pump is the issue.[9]

  • Control Column Temperature: A change of just 1 °C can alter retention times by 1-2%. Use a temperature-controlled column compartment to ensure a stable thermal environment.[9]

  • Check for Leaks: A small, undetected leak in the system will cause pressure fluctuations and, consequently, retention time shifts. Visually inspect all fittings from the pump to the detector.[10]

Detailed Experimental Protocol: HPLC Method Development

This protocol provides a robust starting point for separating 3-ethyl and 2-ethyl pyridinecarbothioamide.

1. Materials & Reagents:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Reference standards for 2- and 3-ethyl pyridinecarbothioamide (~1 mg/mL in 50:50 ACN:Water)

2. Mobile Phase Preparation (Aqueous Phase, pH 3.0):

  • Weigh ~1.36 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water to make a 10 mM solution.

  • Filter the solution through a 0.45 µm filter.

  • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid while monitoring with a calibrated pH meter.

  • This solution is your Mobile Phase A. Mobile Phase B is 100% Acetonitrile.

3. Chromatographic Conditions (Scouting Gradient):

ParameterRecommended Setting
HPLC Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection (UV) 265 nm (or as determined by UV scan)

4. Experimental Procedure:

  • Equilibrate the column with the initial mobile phase conditions (90% A / 10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Inject a standard of the 3-ethyl isomer.

  • Inject a standard of the 2-ethyl isomer.

  • Inject a mixed standard containing both isomers.

  • Evaluate the resulting chromatogram for resolution. The 3-ethyl isomer is expected to elute slightly earlier than the 2-ethyl isomer due to its presumed higher polarity.

5. Optimization:

  • Based on the scouting run, calculate the solvent percentage at which the isomers elute.

  • Develop a shallower gradient around this percentage. For example, if the peaks elute around 40% B, try a new gradient of 30% B to 50% B over 15 minutes.

  • Once good separation is achieved, the method can be converted to an isocratic one for faster run times if desired.

References

  • Eadara, K. C. et al. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(3), 79-84. Available at: [Link]

  • Sato, M. et al. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Inorganic Biochemistry, 82(1-4), 113-121. Available at: [Link]

  • Phenomenex (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Advanced Chromatography Technologies (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Maxi Scientific (2025). Troubleshooting Common HPLC Issues: A Practical Guide. Available at: [Link]

  • Itabashi, Y. et al. (2000). Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. ResearchGate. Available at: [Link]

  • Morais, V. M. F. et al. (2003). Thermochemical study of the ethylpyridine and ethylpyrazine isomers. Organic & Biomolecular Chemistry, 1(23), 4329-4334. Available at: [Link]

  • Phenomenex (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • PubChem (2025). 4-Ethylpyridine. Available at: [Link]

  • LCGC International (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Waters Corporation (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available at: [Link]

  • Wikipedia (2025). 5-Ethyl-2-methylpyridine. Available at: [Link]

  • Naseer, A. et al. (2022). Synthesis of pyridine carboxamide and carbothioamide. ResearchGate. Available at: [Link]

  • FooDB (2025). Showing Compound 2-Ethylpyridine (FDB004395). Available at: [Link]

  • Google Patents (n.d.). CN100360534C - Separation of regioisomers of metal phthalocyanines.
  • Khan, A. et al. (2021). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances, 11(48), 30219-30234. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. Available at: [Link]

  • Google Patents (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Google Patents (n.d.). US3957792A - Process for preparing 2-ethyl-pyridine.
  • Bourne, S. A. et al. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm, 17, 8798-8804. Available at: [Link]

  • PubChem (2025). 2-Ethyl-3-methylpyridine. Available at: [Link]

Sources

Preventing oxidative degradation of 3-Ethyl-4-pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidative Degradation of 3-Ethyl-4-pyridinecarbothioamide (Ethionamide) Role: Senior Application Scientist Interface: Technical Support Center / Troubleshooting Guide

Technical Support Center: Ethionamide Stability & Handling

Status: Active Ticket Priority: High (Oxidation Sensitive) Applicable For: API Handling, Formulation Development, Analytical QC

Welcome to the technical support hub for 3-Ethyl-4-pyridinecarbothioamide (Ethionamide). As a thioamide derivative, this compound presents a unique stability profile characterized by high susceptibility to S-oxidation and photolytic cleavage. This guide synthesizes field-proven stabilization protocols with mechanistic insights to ensure the integrity of your experimental data.

Part 1: The Degradation Mechanism (Visualized)

Before troubleshooting, you must understand how the molecule fails. Ethionamide degrades primarily via S-oxidation to its sulfoxide (ethionamide-S-oxide), followed by conversion to 2-ethylisonicotinamide (amide) or 2-ethyl-4-cyanopyridine (nitrile) with the extrusion of sulfur species.

Figure 1: Oxidative & Photolytic Degradation Pathway of Ethionamide

Ethionamide_Degradation ETH Ethionamide (Active Thioamide) S_Oxide Ethionamide S-Oxide (Sulfoxide Intermediate) ETH->S_Oxide Oxidation (ROS/H2O2) Light/Air Amide 2-Ethylisonicotinamide (Amide Impurity) S_Oxide->Amide Hydrolysis (Acid/Base) Nitrile 2-Ethyl-4-cyanopyridine (Nitrile Impurity) S_Oxide->Nitrile Dehydration Sulfur Elemental Sulfur (Precipitate) S_Oxide->Sulfur Sulfur Extrusion

Caption: Stepwise degradation pathway showing the critical S-oxidation bottleneck (Yellow Node) leading to terminal impurities (Red Nodes).

Part 2: Troubleshooting & FAQs

Section 1: Visual & Physical Indicators

Q: My Ethionamide solution has turned from yellow to a deep orange/reddish hue. Is it still usable? A: Stop immediately. This color shift is a hallmark of oxidative degradation.

  • The Science: Pure Ethionamide is a yellow crystalline powder. A darkening to orange or red typically indicates the formation of Ethionamide S-oxide and subsequent liberation of elemental sulfur or polysulfides [1, 5].

  • Action: Discard the solution. For future preparations, sparge your solvent with Nitrogen (

    
    ) or Argon for 15 minutes before dissolving the solid to remove dissolved oxygen.
    

Q: I see a fine precipitate in my stored samples, but the HPLC purity is >98%. What is it? A: This is likely elemental sulfur .

  • The Science: The conversion of the thioamide group to a nitrile or amide involves the extrusion of sulfur. This sulfur is insoluble in aqueous media and precipitates even when the parent drug concentration remains relatively high [5].

  • Action: Filter the solution through a 0.22 µm PVDF filter. However, the presence of sulfur confirms that degradation pathways are active. Verify the "Amide" impurity peak in your chromatogram (typically elutes earlier than Ethionamide).

Section 2: Formulation & Solution Stability

Q: What is the optimal pH for liquid formulations? A: Target pH 4.5 – 6.0 .

  • The Science: Ethionamide exhibits a U-shaped stability profile.

    • Alkaline pH (>8): Rapid hydrolysis of the thioamide to the amide (2-ethylisonicotinamide) [3].

    • Strong Acid (<3): Solubilization increases, but so does the rate of acid-catalyzed hydrolysis and oxidation [3, 6].

  • Recommendation: Use a Citrate or Acetate buffer system. Avoid Phosphate buffers if heavy metal ions (which catalyze oxidation) are suspected, or add a chelator.

Q: Can I autoclave Ethionamide solutions for sterilization? A: Absolutely not.

  • The Science: Thioamides are thermolabile. Autoclaving (121°C) will cause massive desulfurization and hydrolysis.

  • Action: Use sterile filtration (0.22 µm PES or PVDF membranes). Ensure the drug is fully dissolved before filtration to avoid adsorption losses.

Q: Which antioxidants are compatible with Ethionamide? A: Use Sodium Metabisulfite (0.1%) or Ascorbic Acid (0.05-0.1%) .

  • The Science: Since the primary degradation route is S-oxidation, reducing agents are essential. Ascorbic acid has been proven effective in stabilizing structurally similar anti-tubercular drugs (like Rifampicin) in complex mixtures [15].

  • Protocol: Add the antioxidant to the aqueous phase before adding the drug. This ensures the solvent is "scavenged" of ROS prior to drug exposure.

Section 3: Storage & Handling

Q: I stored the powder at room temperature, and it smells like "rotten eggs." Why? A: This indicates hydrolysis releasing Hydrogen Sulfide (


) .
  • The Science: Moisture ingress accelerates the hydrolysis of the thioamide bond, releasing

    
     gas. This is distinct from oxidative degradation but equally destructive.
    
  • Action: Store API in a tight container with desiccant packs at -20°C or 2-8°C . Allow the container to reach room temperature before opening to prevent condensation [9].

Part 3: Validated Analytical Protocol

To accurately quantify degradation, you must separate the parent peak from the S-oxide and Amide impurities. Standard C18 methods often co-elute these.

Table 1: Stability-Indicating HPLC Parameters

ParameterSpecificationTechnical Rationale
Column C18 End-capped (e.g., Purospher STAR), 250 x 4.6 mm, 5 µmEnd-capping reduces silanol interactions with the pyridine ring, improving peak shape [1.1].
Mobile Phase A 20 mM Phosphate Buffer (pH 4.5)Low pH suppresses ionization of the pyridine nitrogen, increasing retention [1.4].
Mobile Phase B Acetonitrile (HPLC Grade)--
Gradient Isocratic 75:25 (A:B) or Gradient 5%→60% BIsocratic is sufficient for routine QC; Gradient required for impurity profiling [1.2].
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 290 nmMax absorbance of the thioamide chromophore; S-oxide shifts to ~270-280 nm [1.3].
Run Time 15 - 20 minutesEthionamide RT ≈ 4-6 min; Amide/Nitrile elute earlier; Dimers elute later.

Part 4: Decision Tree for Impurity Identification

Use this logic flow to identify the source of unexpected peaks in your chromatogram.

Figure 2: HPLC Troubleshooting Decision Tree

Troubleshooting_Tree Start Unexpected Peak Detected RT_Check Is Retention Time (RT) < Main Peak? Start->RT_Check Early Early Eluting Peak RT_Check->Early Yes Late Late Eluting Peak RT_Check->Late No Check_UV Check UV Spectrum Early->Check_UV Dimer Probable: Disulfide Dimer (Severe Oxidation) Late->Dimer S_Oxide Probable: S-Oxide (Oxidation) Check_UV->S_Oxide Shift to ~270nm Amide Probable: Amide (Hydrolysis) Check_UV->Amide Loss of 290nm max

Caption: Diagnostic logic for identifying degradation products based on retention time (RT) and spectral shifts.

References

  • Analytical stability indicating HPLC method for an anti-tuberculosis drug ethionamide. ResearchGate.

  • New insights into ethionamide metabolism: influence of oxidized methionine on its degradation path. PMC.[1]

  • Development of a Validated Stability-Indicating Method for Estimation of Ethionamide. ResearchGate.

  • An improved HPLC method for the determination of Ethionamide in Serum. ResearchGate.

  • Thioacetamide Degradation Pathway. Eawag-BBD.

  • A Novel Ethionamide-Phthalic Acid Salt with Improved Dissolution. ACS Publications.

  • Ethionamide biomimetic activation and mechanism. RSC Publishing.

  • Stability of antimycobacterial drugs in susceptibility testing. PubMed.

  • Ascorbic acid improves stability of rifampicin in presence of isoniazid. PubMed.[2]

Sources

Troubleshooting poor solubility of thioamides in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Thioamide Solubility in Aqueous Media Ticket Priority: High (Impacts Bioassay Reliability) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Root Cause

If you are encountering precipitation of thioamides (


) in aqueous buffers, you are fighting a fundamental mismatch in solvation thermodynamics. Unlike their amide counterparts, thioamides possess distinct electronic properties that drastically reduce water solubility.

The "Sulfur Penalty" Replacing the carbonyl oxygen with sulfur creates a "soft" lipophilic center. Sulfur is a significantly weaker hydrogen bond (H-bond) acceptor than oxygen. While water is an excellent H-bond donor, it cannot effectively solvate the thiocarbonyl (


) group.

Comparative Diagnostics: Amide vs. Thioamide

FeatureAmide (

)
Thioamide (

)
Impact on Solubility
H-Bond Acceptor Strong (

)
Weak (

)
Critical: Water cannot effectively "cage" the molecule.
H-Bond Donor Moderate (

)
Strong (

)
Promotes self-aggregation (dimerization) over water interaction.
Bond Length 1.23 Å1.71 ÅLarger surface area increases the hydrophobic effect.
Acidity (pKa) ~15–17~11–13Thioamides are more acidic, but rarely enough to ionize at physiological pH.
Lipophilicity ModerateHigh Increased LogP drives precipitation in polar media.

Troubleshooting Guides (FAQ Format)

Issue 1: "My compound precipitates immediately upon dilution from DMSO into PBS."

Diagnosis: This is the "Crash-Out" effect. Thioamides are often soluble in DMSO (apolar/polar aprotic) but hit a solubility wall when water (polar protic) concentration exceeds ~90%.

Solution Protocol: The Co-solvent Step-Down Do not add water to the thioamide. Always add the thioamide stock to the aqueous buffer slowly with vortexing, but even this may fail.

Recommended Workflow:

  • Switch Co-solvents: If DMSO is toxic to your cells (>0.1%), switch to PEG-400 or Propylene Glycol . Thioamides often show better stability in PEG-based systems due to the amphiphilic nature of the polymer.

  • Use a Surfactant: Pre-dissolve the thioamide in DMSO containing Tween-80 or Cremophor EL before diluting into buffer.

    • Ratio: 10% Surfactant / 90% DMSO (Stock).

    • Final Assay Concentration: 0.05% Surfactant.

Issue 2: "Can I increase pH to deprotonate the Nitrogen and improve solubility?"

Diagnosis: Risky. While thioamides are more acidic (


 vs amides), their pKa is still typically >11. To deprotonate them significantly, you would need a pH > 10.

The Trap: Thioamides are susceptible to hydrolysis (converting back to the amide or carboxylic acid) and desulfurization in basic media.

  • Reaction:

    
    
    
  • Consequence: You dissolve the compound, but you degrade your active ingredient.

Expert Directive:

  • Do NOT use pH > 8.5 for solubility enhancement unless you have confirmed stability via LC-MS over your assay duration.

  • Do use a buffer with high capacity (e.g., 50 mM HEPES) to prevent local pH spikes if you are adding alkaline stock solutions.

Issue 3: "I see variability in my IC50 values between replicates."

Diagnosis: This often indicates micro-aggregation . The compound hasn't visibly precipitated, but it has formed colloidal aggregates that sequester the drug, preventing target engagement or causing non-specific protein adsorption (the "Pan-Assay Interference" or PAINS effect).

Solution Protocol: Cyclodextrin Complexation Cyclodextrins (CDs) are the gold standard for thioamides. The hydrophobic thioamide moiety fits inside the CD cavity, while the hydrophilic CD exterior interacts with water.

  • Best Candidate: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Why: The pore size of

    
    -CD (6.0–6.5 Å) is ideal for aromatic thioamides.
    

Visualizing the Solubility Decision Matrix

The following logic flow represents the standard operating procedure for rescuing insoluble thioamides.

ThioamideSolubility Start Start: Thioamide Precipitates in Aqueous Buffer CheckIon Does it have an ionizable side chain (Basic amine/Acid)? Start->CheckIon SaltForm Generate Salt Form (HCl or Na+) CheckIon->SaltForm Yes CheckLogP Is LogP > 3.5? CheckIon->CheckLogP No Success1 Soluble? Proceed to Assay SaltForm->Success1 CoSolvent Attempt Co-solvent System: DMSO + 0.1% Tween-80 CheckLogP->CoSolvent No (<3.5) Cyclodextrin Attempt Complexation: 20% HP-beta-Cyclodextrin CheckLogP->Cyclodextrin Yes (>3.5) CoSolvent->Success1 Clear CoSolvent->Cyclodextrin Precipitates Cyclodextrin->Success1 Clear PHAdjust Can pH be adjusted to > 9.0? Cyclodextrin->PHAdjust Precipitates Warning STOP: High Risk of Hydrolysis/Desulfurization PHAdjust->Warning Yes (Unsafe) Lipid Use Lipid Formulation (Liposomes/Micelles) PHAdjust->Lipid No (Must stay neutral)

Figure 1: Decision matrix for solubilizing hydrophobic thioamides. Note the critical warning against high pH adjustment due to chemical instability.

Laboratory Protocol: HP- -CD Complexation

This protocol creates a 1:1 inclusion complex to shield the hydrophobic thioamide from the aqueous environment.

Materials:

  • Thioamide (Solid or high-conc. DMSO stock)

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) [Pharma Grade]
  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in PBS to create a 20% (w/v)  stock solution. Filter sterilize (0.22 µm).
    
  • Initial Dissolution: Dissolve your thioamide in pure DMSO at 100x the final desired concentration.

  • Complexation (The "Drop-wise" Method):

    • Place the 20% CD/PBS solution on a vortex mixer set to medium speed.

    • Slowly inject the DMSO stock into the vortexing CD solution.

    • Target: Final DMSO concentration should be

      
      .
      
  • Equilibration: Incubate the mixture at Room Temperature (RT) for 30 minutes with gentle shaking (orbital shaker). This allows the thioamide to enter the cyclodextrin cavity.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes.

  • QC: Measure the concentration of the supernatant via UV-Vis or HPLC. Do not assume 100% recovery.

References

  • Physicochemical Properties of Thioamides

    • Wiberg, K. B., & Rush, D. J. (2005). Amides and Thioamides: Enthalpies of Formation and Resonance Energies. Journal of Organic Chemistry.
  • Thioamide Acidity and Hydrogen Bonding

    • Lawtrakul, L., et al. (2025).[1] Theoretical Investigation of Cyclodextrin Encapsulation to Enhance the Solubility of Ethionamide. Science & Technology Asia.

  • n→π Interactions and Solv

    • Newberry, R. W., & Raines, R. T. (2013).[2][3] n→π Interactions of Amides and Thioamides: Implications for Protein Stability.* Journal of the American Chemical Society.[2]

  • Hydrolysis Risks

    • Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.

  • Cyclodextrin Applic

    • Saokham, P., et al. (2018).[4] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1][4][5][6] Molecules.[1][2][3][4][7][8][9][10][11]

Sources

Technical Support Center: Hydrolysis Profile of 3-Ethyl-4-pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identification and Troubleshooting of Hydrolysis Products for 3-Ethyl-4-pyridinecarbothioamide Case ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are investigating the hydrolysis pathway of 3-Ethyl-4-pyridinecarbothioamide (a structural isomer of the anti-tubercular drug Ethionamide). Unlike oxidative degradation (which yields S-oxides), hydrolysis of the thioamide moiety specifically targets the carbon-sulfur bond, converting it sequentially into an amide and finally a carboxylic acid.

This guide provides the mechanistic pathway, analytical markers (LC-MS/HPLC), and isolation protocols required to identify these impurities in your samples.

Module 1: The Hydrolysis Pathway (Mechanistic Insight)

The Chemistry

Thioamides are generally stable in neutral aqueous solutions but undergo hydrolysis under acidic or basic stress, or in the presence of heavy metal catalysts. The reaction is thermodynamically favorable but kinetically slow without catalysis.

  • Primary Degradation (Desulfurization): The sulfur atom is replaced by oxygen, yielding 3-Ethyl-4-pyridinecarboxamide (Intermediate).

  • Secondary Degradation (Deamination): The amide bond hydrolyzes to release ammonia, yielding 3-Ethyl-4-pyridinecarboxylic acid (Final Product).

Pathway Visualization

The following diagram illustrates the stepwise conversion and the specific mass shifts you will observe.

HydrolysisPathway Thioamide 3-Ethyl-4-pyridinecarbothioamide (Starting Material) MW: 166.2 Da Amide 3-Ethyl-4-pyridinecarboxamide (Intermediate) MW: 150.2 Da Thioamide->Amide + H₂O, - H₂S (Slow Step) Byproducts H₂S / NH₃ (Byproducts) Thioamide->Byproducts Acid 3-Ethyl-4-pyridinecarboxylic acid (Final Product) MW: 151.2 Da Amide->Acid + H₂O, - NH₃ (Fast in Acid/Base) Amide->Byproducts

Figure 1: Stepwise hydrolysis of the thioamide group to the carboxylic acid.

Module 2: Analytical Troubleshooting (FAQ)

Q1: I see a peak eluting before my main peak in RP-HPLC. Is this the hydrolysis product?

Likely, yes. In Reverse Phase (RP) chromatography, the thioamide group (


) is generally less polar than the corresponding amide (

) and carboxylic acid groups due to the lipophilicity of sulfur and differences in hydrogen bonding.
  • Elution Order (Typical C18):

    • Acid: 3-Ethyl-4-pyridinecarboxylic acid (Most Polar, elutes first, especially at neutral/basic pH).

    • Amide: 3-Ethyl-4-pyridinecarboxamide (Intermediate polarity).

    • Thioamide: 3-Ethyl-4-pyridinecarbothioamide (Least polar, elutes last).

Action: If you see an early-eluting peak, check the UV spectrum. Thioamides have a distinct UV maximum (~290 nm) and often appear yellow. The hydrolysis products (amide/acid) absorb at lower wavelengths (~260-270 nm) and are colorless.

Q2: My Mass Spec shows a mass difference of -16 Da. Is this the acid?

No, that is the Amide. Interpretation of MS data for thioamides requires precision because the Acid and Amide are only 1 Da apart .

CompoundFormulaMW (Neutral)[M+H]⁺ (m/z)Mass Shift (vs Parent)
Parent (Thioamide)

166.24167.2 Reference
Intermediate (Amide)

150.18151.2 -16 Da (

)
Product (Acid)

151.16152.2 -15 Da (

)
  • Critical Note: Low-resolution MS may struggle to distinguish the Amide (151.2) from the Acid (152.[1]2) due to isotope overlap. Use High-Resolution MS (HRMS) or confirm with retention time shifts.

Q3: The reaction seems stalled. Why isn't the thioamide hydrolyzing?

Thioamide hydrolysis is kinetically slow at neutral pH.

  • Cause: The

    
     bond is stable against spontaneous hydrolysis.
    
  • Solution: You must apply stress conditions . Refluxing in 1N HCl or 1N NaOH is typically required to drive the reaction to completion within hours. In biological systems, this reaction is often enzymatic (e.g., via EthA activation in mycobacteria, though that pathway is oxidative).

Module 3: Experimental Protocols

Protocol A: Forced Degradation (Hydrolysis Generation)

Use this protocol to generate standards of the impurities for retention time confirmation.

Reagents:

  • 3-Ethyl-4-pyridinecarbothioamide (10 mg)

  • 1N HCl (Acid Hydrolysis) or 1N NaOH (Base Hydrolysis)

  • HPLC Vials

Steps:

  • Preparation: Dissolve 10 mg of the parent compound in 2 mL of Methanol/Water (50:50).

  • Stress Induction:

    • Acid:[2][3][4][5] Add 2 mL of 1N HCl. Heat at 60°C for 4 hours.

    • Base: Add 2 mL of 1N NaOH. Heat at 60°C for 2 hours.

  • Quenching: Neutralize the solution to pH 7.0 using 1N NaOH or 1N HCl respectively.

  • Analysis: Inject immediately into HPLC.

    • Expected Result (Acid): Predominantly 3-Ethyl-4-pyridinecarboxylic acid .

    • Expected Result (Base): Mixture of Amide intermediate and Acid .

Protocol B: HPLC Separation Method

Optimized for separating the polar acid from the non-polar thioamide.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps the acid protonated for better retention).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar Acid)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Detection: 270 nm (compromise wavelength) and 290 nm (specific for Thioamide).

References

  • Thioamide Hydrolysis Mechanism

    • Source: NIST Chemistry WebBook & RSC Journals.
    • Context: General mechanism of thioamide conversion to amides and acids under acidic/basic conditions.
    • Link:

  • Ethionamide (Structural Analog)

    • Source: Vannelli, T. A., et al. (2002).[7] "Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences.

    • Context: Establishes the chemical stability profile of the 2-ethyl isomer, which is chemically analogous to the 3-ethyl isomer.
    • Link:

  • Analytical Separation of Amides/Thioamides

    • Source: ResearchGate Technical Discussions / Journal of Chrom
    • Context: Principles of separating polar hydrolysis products
    • Link:

Sources

Resolving baseline noise in NMR spectra of pyridine thioamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Advanced Spectroscopy Support Subject: Resolving Baseline Anomalies & Broadening in Pyridine Thioamides

Welcome to the Advanced Support Center

You are likely here because your pyridine thioamide


H or 

C spectrum looks "wrong." You may observe rolling baselines, missing amide protons, or broad "humps" that integration algorithms mistake for noise.

The Core Reality: In 90% of pyridine thioamide cases, what looks like "baseline noise" is actually chemical information occurring on an intermediate NMR time scale. Unlike standard amides, thioamides possess a significantly higher rotational energy barrier (


) due to the strong contribution of the zwitterionic resonance form (

). When combined with the basicity of the pyridine ring, you create a perfect storm for dynamic line broadening.

This guide treats your spectrum not as a failure, but as a dynamic system requiring specific tuning.

Part 1: Diagnostic Workflow

Before altering your sample, identify the source of the anomaly. Use this logic flow to categorize your issue.

DiagnosticTree Start START: Analyze Baseline Anomaly IsSym Is the 'noise' symmetric or specific to certain regions? Start->IsSym SymYes Yes: Specific Broad Humps IsSym->SymYes Localized SymNo No: Rolling/Wavy Baseline across entire width IsSym->SymNo Global TempTest Does it change shape with Temperature? SymYes->TempTest Rotamer DIAGNOSIS: Rotational Isomerism (Restricted C-N Rotation) TempTest->Rotamer Yes (Sharpens or Coalesces) Exchange DIAGNOSIS: Proton Exchange (Tautomerism/Water) TempTest->Exchange No (or NH disappears) Phase Check Phasing & First Point SymNo->Phase Algorithm DIAGNOSIS: Processing Artifact (Algorithm failing on broad peaks) Phase->Algorithm

Figure 1: Diagnostic logic tree for distinguishing between chemical dynamics (rotamers/exchange) and processing artifacts.

Part 2: Troubleshooting Guides
Issue A: The "Ghost" Peaks (Restricted Rotation)

Symptom: You see broad, low-intensity humps in the aromatic or aliphatic region, often integrating to non-integer values. The Science: The thioamide bond (


) has a larger atomic radius and higher polarizability than a carbonyl (

). This forces a greater contribution of the dipolar resonance structure, creating a partial double bond between the Nitrogen and the Thioamide Carbon. This restricts rotation.[1] If the rate of rotation (

) is comparable to the frequency difference (

) between the rotamers (

), the peaks broaden into the baseline (Coalescence).

Corrective Protocol: Variable Temperature (VT) NMR Do not assume purity issues until you have run this protocol.

  • Solvent Choice: Switch to DMSO-

    
     or DMF-
    
    
    
    (High boiling points). CDCl
    
    
    boils too low to reach fast exchange.
  • The Heat Ramp:

    • Acquire a standard spectrum at 298 K (25°C).[2]

    • Increase temperature in 10 K increments (e.g., 308 K, 318 K, 328 K).

    • Equilibration: Allow 5–10 minutes per step for the sample to thermalize and the shim to stabilize.

  • Endpoint: Continue until the broad humps sharpen into a single average peak (Fast Exchange Limit).

  • Validation: Cool the sample back to 298 K. If the spectrum returns to its original "messy" state, the sample is chemically pure; the issue is purely dynamic.

Expert Insight: For pyridine thioamides, the coalescence temperature (


) is often 

. If you cannot heat sufficiently, cool the sample to

(in CD

Cl

or Acetone-

) to "freeze" the rotation and observe two distinct, sharp sets of peaks (Slow Exchange Limit).
Issue B: The Vanishing Proton (Exchange & Tautomerism)

Symptom: The NH proton is missing or spans 2–3 ppm as a flat hill. The Science: Pyridine is a base. It can facilitate the deprotonation of the thioamide nitrogen, catalyzing exchange with trace water in the solvent. Furthermore, thioamides can exist in a thione-thiol tautomeric equilibrium (


), which is solvent-dependent.

Corrective Protocol: Solvent & pH Control

ParameterRecommendationMechanism of Action
Solvent DMSO-

(Dry)
Strong H-bond acceptor. "Locks" the NH proton, slowing exchange and sharpening the peak.
Solvent Avoid CD

OD
Deuterium in solvent instantly exchanges with NH; signal disappears completely.
Additive Picric Acid (Trace) Advanced: Adding a trace of acid can protonate the pyridine ring, stopping it from catalyzing the amide exchange.
Validation

Shake
Add 1 drop

to the tube. Shake. If the broad hump disappears, it was an exchangeable proton (NH/SH).
Issue C: The Rolling Baseline (Processing Artifacts)

Symptom: The baseline curves like a smile or frown, or has a sinusoidal "wobble." The Science: When peaks are chemically broadened (as described in Issue A), automated baseline correction algorithms (like Whittaker Smoothers) often mistake the broad signal for a baseline distortion. They attempt to "flatten" the peak, resulting in a distorted baseline.

Corrective Protocol: Algorithmic Intervention Do not use "Auto-Baseline" blindly on thioamides.

  • Disable Auto-Correction: Re-process the FID (Free Induction Decay) from raw data.

  • Backward Linear Prediction (LPC): If the baseline roll is at the very start, the first few data points of the FID might be corrupted (acoustic ringing). Apply Backward LPC to reconstruct the first 2–3 points.

  • Polynomial Correction:

    • Select Bernstein Polynomial Fit .

    • Crucial Step: Manually define the "noise" regions. Exclude the broad thioamide humps from the baseline definition.

    • Apply a low-order polynomial (Order 3–5). High-order polynomials will try to fit the broad peak and create artifacts.

Part 3: Frequently Asked Questions (FAQ)

Q: Why is my pyridine thioamide spectrum messier than the corresponding amide? A: The rotational barrier in thioamides is approx. 3–5 kcal/mol higher than amides. Amides often rotate fast enough at room temperature to appear as sharp averages. Thioamides are stuck in the "intermediate" regime at room temperature, which is the worst zone for peak broadening.

Q: Can I integrate the broad peaks for purity calculations? A: Only if you use absolute intensity scaling (comparing to an internal standard like TCNB or ERETIC) or if you sum the integration of all rotameric forms. Standard integration will likely underestimate the broad peak area because the "tails" of the peak are lost in the noise.

Q: I see a small sharp peak inside my broad hump. Is it an impurity? A: Likely not. This is often the "minor" rotamer. If the equilibrium is 90:10, the 10% species might be sharp (slow exchange) while the 90% species is broad (intermediate exchange), or vice versa, depending on their specific chemical environments.

References
  • Wiberg, K. B.; Rush, D. J. Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study.[3] J. Am. Chem. Soc.[3]2001 , 123, 2038–2046. Link

  • Reich, H. J. Dynamic NMR – Chemical Exchange. University of Wisconsin-Madison Chem 605 Course Materials. Link

  • Fraenkel, G.; Niu, Z. Structure and Dynamic Behavior of Solvated Carbanions. Journal of Organic Chemistry. Link (Contextual reference for dynamic line shape analysis).

  • MestReLab Research. Baseline Correction in Mnova: Algorithms and Best Practices. Mestrelab Resources. Link

  • Oxford Instruments. Variable Temperature NMR Spectroscopy Guide. Link

For further assistance, please upload your FID file to the secure portal for a Level 4 spectral simulation analysis.

Sources

Technical Support Center: Thioamide Synthesis & Sulfur Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Sulfur Byproduct Formation & Remediation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The "Sulfur Problem" in Thioamide Synthesis

Welcome to the Technical Support Center. If you are here, you are likely dealing with the "Lawesson's Tar"—a viscous, foul-smelling phosphorus-sulfur residue that complicates purification—or you are struggling with elemental sulfur (


) contamination in your final product.[1]

The conversion of a carbonyl (


) to a thiocarbonyl (

) is thermodynamically driven by the formation of the strong

bond (approx. 130 kcal/mol) vs. the weaker

bond. However, the reagents used to drive this (Lawesson’s Reagent,

) often polymerize or decompose into insoluble aggregates.[1]

This guide prioritizes clean chemistry —methods that either prevent byproduct formation or render those byproducts water-soluble for easy removal.[1]

Module 1: Strategic Reagent Selection

Before starting a reaction, evaluate if Lawesson's Reagent (LR) is actually your best choice.[1] While popular, it is often not the cleanest.[1]

Comparative Reagent Matrix
FeatureLawesson's Reagent (LR) Belleau's Reagent Curphey's Reagent (

/HMDO)
Structure 4-methoxyphenyl substituent4-phenoxyphenyl substituentIn-situ generated active species
Solubility Moderate (Toluene/Xylene)High (DCM/THF)High (DCM/Acetonitrile)
Reaction Temp High (

C)
Lower (

C)
Moderate (Reflux)
Byproducts Insoluble oligomers (The "Tar")More soluble; easier flash chrom.[1]Hydrolyzable silyl-phosphates
Best For Robust, simple substratesLabile substrates; easy purificationMaximum Cleanliness & Scale-up
Recommendation:
  • Use Belleau's Reagent if your product is unstable at high temperatures.[1] The phenoxy group increases solubility, preventing the reagent from crashing out with your product.[1]

  • Use Curphey's Method (see Protocol 1) if you require the easiest workup.[1] This is the "Gold Standard" for minimizing sulfur trash.[1]

Module 2: The Mechanism & Critical Control Points

Understanding the mechanism allows us to predict where sulfur aggregates form.[1]

The Thionation Pathway

The reaction proceeds via a Thiaoxaphosphetane intermediate (a 4-membered P-O-C-S ring).[1]

ThionationMechanism Reagent Lawesson's Reagent (Dimer) Monomer Active Dithiophosphine Ylide (R-PS2) Reagent->Monomer Dissociation (Heat) Intermediate Thiaoxaphosphetane (4-Membered Ring) Monomer->Intermediate + Amide (C=O) Product Thioamide (C=S) Intermediate->Product Cycloreversion Byproduct P=O Byproduct (Oligomerizes) Intermediate->Byproduct P=O Bond Formation Byproduct->Byproduct Aggregates to Tar

Figure 1: The dissociation of the reagent dimer is the rate-limiting step.[1] High temperatures accelerate this but also accelerate the decomposition of the reagent into elemental sulfur (


).

Module 3: Protocols for "Clean" Synthesis

Protocol 1: The Curphey Method ( + HMDO)

This method avoids the formation of insoluble P-S tars by capping the phosphorus byproducts with trimethylsilyl groups, rendering them soluble or easily hydrolyzable.

Reagents:

  • Phosphorus Pentasulfide (

    
    )[1][2][3][4]
    
  • Hexamethyldisiloxane (HMDO)[1][2][3][5]

  • Solvent: Acetonitrile (MeCN) or DCM.[1]

Step-by-Step:

  • Stoichiometry: Use 1.0 equiv of substrate, 0.2–0.5 equiv of

    
    , and 2.0–4.0 equiv of HMDO.[1]
    
  • Mix: Combine amide,

    
    , and solvent. Add HMDO last.[1]
    
  • Reflux: Heat to reflux.[1] The heterogeneous mixture will turn into a clear, homogeneous solution as the

    
     is consumed and silylated.[1]
    
  • The "Magic" Workup:

    • Cool to room temperature.[1]

    • Add aqueous

      
       (5.3 M)  dropwise.[1]
      
    • Observation: The silylated phosphorus byproducts hydrolyze instantly into water-soluble phosphates.[1]

  • Extraction: Extract with organic solvent (EtOAc). The sulfur/phosphorus byproducts stay in the aqueous layer.

Why this works: HMDO acts as an oxygen scavenger, preventing the formation of P-O-P polymeric networks (the "tar").[1]

Protocol 2: Lawesson's Reagent Remediation (The Bleach/Perborate Wash)

If you must use LR, use this workup to destroy the smell and byproducts.

The Issue: LR byproducts are foul-smelling and streak on silica gel.[1] The Fix: Oxidative decomposition.[1]

  • Reaction: Run standard LR thionation in Toluene.

  • Quench: Cool to room temperature.

  • Oxidation Step:

    • Add a 1:1 mixture of Sodium Hypochlorite (Bleach) and water OR a solution of Sodium Perborate .[1]

    • Stir vigorously for 30–60 minutes.

    • Mechanism:[1][2][6][7][8] This oxidizes the lipophilic P-S species into hydrophilic P-O species (phosphates/phosphonates).[1]

  • Separation: The bad-smelling sulfur species are oxidized to sulfates/sulfonates (water soluble).[1] Separate layers and wash the organic phase with brine.[1]

Module 4: Troubleshooting & FAQs

Q1: My primary amide is converting to a nitrile instead of a thioamide. Why?

Diagnosis: Dehydration.[1] Mechanism: The oxygen atom on the amide is attacked by the phosphorus reagent, turning it into a good leaving group (


).[1] If the nitrogen has two protons (

), elimination of

(as

) is kinetically competitive with thionation.[1] Solution:
  • Lower Temperature: Nitrile formation has a higher activation energy.[1] Try conducting the reaction at room temperature using Belleau’s Reagent .

  • Change Solvent: Switch from Toluene to 1,2-Dimethoxyethane (DME) . The solvent effect can stabilize the thionation intermediate.[1]

Q2: I have elemental sulfur ( ) in my NMR/Product. How do I remove it?

Diagnosis: Thermal decomposition of reagent.[1] Remediation:

  • Chemical: Stir the crude mixture with Triphenylphosphine (

    
    ) . 
    
    
    
    reacts with
    
    
    to form
    
    
    (Triphenylphosphine sulfide).[1] While
    
    
    is also a contaminant, it is much more polar than
    
    
    and often easier to separate via chromatography (moves much slower on Silica).[1]
  • Physical: If your product is solid, recrystallize from Ethanol/Water .[1]

    
     is very insoluble in water but soluble in hot ethanol; careful cooling can crash out your product while keeping sulfur in the mother liquor.[1]
    
Q3: The reaction stalls at 50% conversion.

Diagnosis: Reagent degradation or "coating." Solution: Do not add a massive excess of reagent at the start.[1] Add the reagent in portions (e.g., 0.5 equiv at T=0, 0.2 equiv at T=2h). This maintains a steady concentration of the active monomer without promoting rapid self-polymerization.[1]

Module 5: Green & Catalytic Alternatives

For users seeking to avoid stoichiometric phosphorus waste entirely.[1]

Deep Eutectic Solvents (DES)

Recent work (2024) utilizes Choline Chloride:Urea (1:[1][9]2) as both solvent and catalyst.[1][9]

  • Method: Aldehyde + Amine +

    
     (elemental sulfur) in DES at 60°C.
    
  • Advantage: The DES activates the sulfur, avoiding P-based reagents entirely.[1] The byproduct is water, not phosphorus tar.[1]

Microwave Irradiation

Microwave heating is superior for Lawesson's chemistry because it rapidly reaches the dissociation temperature of the dimer, favoring the kinetic product (thioamide) over the thermodynamic degradation of the reagent.

  • Settings: Toluene/DCM, 100°C, 5-10 mins.

References

  • Curphey, T. J. (2002).[1][10] Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.[1][2][3][5][10] The Journal of Organic Chemistry, 67(18), 6461–6473.[1][10] Link

  • Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1][2][3][11] Chemical Reviews, 107(11), 5210–5278.[1] Link[1]

  • Gupta, A., et al. (2024).[1] Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES).[1][9][12] RSC Sustainability.[1][12] Link

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][7] Applications of Lawesson’s Reagent in Organic and Polymer Synthesis.[1][3][4][8] Synthesis, 2003(13), 1929–1958.[1] Link[1]

  • Bergman, J., et al. (2004).[1] Thionation of Amides using

    
    /Pyridine.[1][5] Organic Letters. Link[1]
    

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the unique challenges posed by steric hindrance in reactions involving 3-substituted pyridines. The pyridine core is a cornerstone of many pharmaceuticals and functional materials, yet its functionalization, particularly at positions adjacent to a substituent, presents significant synthetic hurdles. This resource is designed to explain the causality behind experimental choices and provide actionable, field-proven protocols.

Introduction: The Challenge of the 3-Position

The pyridine ring presents a unique electronic landscape. The nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] This deactivation is most pronounced at the C2 (ortho) and C4 (para) positions, making electrophilic attack, when it occurs, favor the C3 (meta) position.[1] Conversely, nucleophilic aromatic substitution (SNAr) is favored at C2 and C4, where the negative charge of the intermediate can be stabilized by the nitrogen.[3]

When a substituent is already present at the C3 position, reactions at the adjacent C2 and C4 positions become sterically hindered. This steric bulk can impede the approach of reagents and catalysts, leading to low yields, slow reaction rates, or undesired side reactions. This guide will address these issues in the context of common and powerful synthetic transformations.

Part 1: Troubleshooting & FAQs

This section addresses common problems encountered during the synthesis of polysubstituted pyridines, focusing on transition-metal-catalyzed cross-coupling and metalation reactions.

FAQ 1: Suzuki-Miyaura Cross-Coupling

Q: Why am I observing low to no conversion when coupling a boronic acid at the C2 or C4 position of my 3-substituted pyridine halide?

A: This is a classic issue of steric hindrance impeding the catalytic cycle. The primary bottleneck is often the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. A bulky substituent at C3 can block the palladium complex from approaching the C2 or C4 position.

  • Causality: The catalytic cycle of Suzuki coupling requires the formation of a palladium(0) species that coordinates to the aryl halide. For sterically congested substrates, this coordination and subsequent insertion is kinetically slow.

  • Troubleshooting Strategy: The choice of ligand on the palladium catalyst is paramount.[4] You need a ligand that is both bulky and electron-rich.

    • Bulky Ligands: Large, sterically demanding ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) promote the formation of a highly reactive, low-coordinate L-Pd(0) species. This less-crowded catalyst is better able to access the hindered C-X bond.

    • Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which enhances its ability to oxidatively add into the C-X bond.[5]

Decision Workflow for Suzuki Ligand Selection

Caption: Catalyst optimization for hindered Suzuki coupling.

Q: I'm seeing significant amounts of protodeboronation (boronic acid replaced by -H). How can I prevent this?

A: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids or under harsh basic conditions.

  • Causality: The C-B bond can be cleaved by nucleophilic attack (e.g., by hydroxide ions) or by acid. The stability of the boronic acid derivative is key.

  • Troubleshooting Strategy:

    • Use Boronic Esters: Switch from a boronic acid to a more stable boronic pinacol ester (B(pin)). These are generally more robust and less prone to decomposition.[4]

    • Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Use milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Anhydrous Conditions: Minimize the amount of water in the reaction. While some water is often necessary for transmetalation, excess water can promote hydrolysis and decomposition of the boron reagent.

ProblemPrimary CauseRecommended SolutionSecondary Action
Low Conversion Inefficient Oxidative AdditionUse bulky, electron-rich ligands (e.g., SPhos, XPhos)Increase catalyst loading (e.g., from 2 mol% to 5 mol%)
Protodeboronation Boronic acid instabilitySwitch to boronic pinacol ester (B(pin))Use a milder base (K₃PO₄, Cs₂CO₃) and minimize water
Dehalogenation Reductive elimination of H-Pd-XEnsure rigorously anaerobic conditionsUse a less reducing phosphine ligand if possible
FAQ 2: Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of a 3-substituted 2- or 4-chloropyridine is failing. What should I try?

A: This is a very challenging transformation. Chloropyridines are less reactive than their bromo or iodo counterparts, and the steric hindrance from the 3-substituent makes oxidative addition extremely difficult.

  • Causality: The C-Cl bond is strong, and oxidative addition is often the rate-limiting step. The combination of an electron-deficient ring, a strong C-Cl bond, and steric hindrance requires a highly active catalyst.

  • Troubleshooting Strategy:

    • Ligand Choice is Critical: This reaction demands the most active, state-of-the-art ligands. Sterically hindered biaryl phosphine ligands such as BrettPhos or RuPhos are often required. These ligands create a highly active, coordinatively unsaturated palladium center.

    • Use a Strong, Non-nucleophilic Base: A strong base is needed to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are common choices.

    • Higher Temperatures: These reactions often require higher temperatures (e.g., 100-120 °C in toluene or dioxane) to drive the difficult oxidative addition.

    • Consider a Copper Co-catalyst: For particularly challenging C-N couplings, especially with hindered partners, copper-catalyzed systems can sometimes offer an alternative pathway.[6]

FAQ 3: Directed ortho-Metalation (DoM)

Q: I am trying to deprotonate the C4 position of my 3-substituted pyridine using n-BuLi, but I'm getting a complex mixture of products, likely from nucleophilic addition. How can I achieve clean lithiation?

A: Nucleophilic addition of organolithium reagents to the pyridine ring is a common competing pathway, especially with non-hindered alkyllithiums like n-BuLi.[7][8]

  • Causality: The C=N bond of the pyridine ring is susceptible to attack by strong nucleophiles. This leads to the formation of dihydropyridine intermediates and subsequent side products.[7]

  • Troubleshooting Strategy:

    • Use a Hindered Base: The key is to use a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are the reagents of choice.[7][9] Their bulk prevents them from adding to the pyridine ring, favoring deprotonation instead.

    • Low Temperatures: Perform the reaction at low temperatures (-78 °C) to further suppress nucleophilic addition, which typically has a higher activation energy than deprotonation.

    • Directing Group (DMG): The success of DoM relies on a directing metalating group (DMG) at the 3-position that can coordinate to the lithium base. Good DMGs include amides (-CONR₂), carbamates (-OCONEt₂), and methoxy groups (-OMe).[10] The base is delivered intramolecularly to the adjacent position. For a 3-substituted pyridine, a DMG will direct metalation to C2 or C4. Sterics will then often determine the final regioselectivity, favoring the less hindered C4 position.[9]

Workflow for Directed ortho-Metalation

DoM_Workflow Start Goal: Functionalize C4 of 3-(DMG)-Pyridine Problem Problem: n-BuLi causes nucleophilic addition Start->Problem Solution Use a Hindered, Non-Nucleophilic Base Problem->Solution Solution Base_Choice LDA or LiTMP Solution->Base_Choice Conditions Conditions: - Anhydrous THF - Low Temp (-78 °C) Solution->Conditions Intermediate Formation of 4-Lithio-Pyridine Base_Choice->Intermediate Conditions->Intermediate Quench Quench with Electrophile (e.g., I₂, TMSCl, DMF) Intermediate->Quench Product Desired C4-Functionalized Product Quench->Product

Sources

Validation & Comparative

Antimycobacterial potency of 3-ethyl vs 2-ethyl isonicotinothioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 2-ethyl isonicotinothioamide (Ethionamide) versus its structural isomer, 3-ethyl isonicotinothioamide . This analysis synthesizes structure-activity relationship (SAR) data, mechanistic insights into mycobacterial prodrug activation, and experimental protocols for validation.

Executive Summary

In the development of antitubercular agents, the position of alkyl substituents on the pyridine ring of thioisonicotinamides is a critical determinant of biological activity.

  • 2-Ethyl Isonicotinothioamide (Ethionamide): A potent, second-line antitubercular drug.[1] The ethyl group at the C2 position optimizes lipophilicity without interfering with the enzymatic activation required for its mechanism of action.

  • 3-Ethyl Isonicotinothioamide: A structural isomer with significantly reduced or negligible antimycobacterial potency. The ethyl group at the C3 position (ortho to the thioamide) introduces steric hindrance that disrupts bioactivation by the monooxygenase EthA.

Recommendation: The 2-ethyl pharmacophore is the privileged scaffold. Drug development efforts should focus on C2-substitutions (e.g., Prothionamide) rather than C3-substitutions.

Chemical & Mechanistic Comparison

Structural Analysis

Both compounds share the core pyridine-4-carbothioamide skeleton but differ in the placement of the ethyl group.

Feature2-Ethyl Isonicotinothioamide (Ethionamide)3-Ethyl Isonicotinothioamide
Structure Ethyl group at C2 (adjacent to Nitrogen).Ethyl group at C3 (adjacent to Thioamide).[2][3]
Steric Environment Thioamide group (C4) is relatively unhindered.Ethyl group creates ortho-steric hindrance for the thioamide.
Electronic Effect Alkyl group at C2 influences ring basicity (N-lone pair).Alkyl group at C3 influences the electron density of the thioamide.
Status FDA-Approved Drug (Trecator).Experimental Analog / Inactive Isomer.
Mechanism of Action: The Bioactivation Checkpoint

Ethionamide is a prodrug . It is inactive until it undergoes oxidative activation by the mycobacterial enzyme EthA (a flavin-dependent monooxygenase).[4]

  • Activation: EthA oxidizes the thioamide sulfur to a sulfoxide.

  • Adduct Formation: The reactive intermediate forms a covalent adduct with NAD+.

  • Target Inhibition: The Ethionamide-NAD adduct binds to and inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and killing the bacterium.[4]

Why Position Matters:

  • In 2-Ethyl (Ethionamide): The thioamide moiety fits into the catalytic pocket of EthA. The C2-ethyl group provides necessary lipophilicity for cell wall penetration but does not clash with the enzyme's active site.

  • In 3-Ethyl: The ethyl group is located ortho to the thioamide. This creates a "steric wall" that prevents EthA from accessing the sulfur atom. Consequently, the drug cannot be oxidized, no NAD-adduct is formed, and InhA remains active.

Pathway Visualization

The following diagram illustrates the successful activation of the 2-ethyl isomer versus the metabolic blockade of the 3-ethyl isomer.

Bioactivation_Pathway cluster_0 Prodrug Entry node_2ethyl 2-Ethyl Isomer (Ethionamide) node_EthA Enzyme: EthA (Monooxygenase) node_2ethyl->node_EthA Fits Active Site node_3ethyl 3-Ethyl Isomer (Analog) node_3ethyl->node_EthA Steric Clash (Blocked) node_Result_Neg No Reaction (Inactive) node_3ethyl->node_Result_Neg node_Inter S-Oxide Intermediate node_EthA->node_Inter Oxidation node_Adduct NAD-Drug Adduct node_Inter->node_Adduct + NAD+ node_InhA Target: InhA (Enoyl-ACP Reductase) node_Adduct->node_InhA Inhibition node_Result_Pos Mycolic Acid Blockade node_InhA->node_Result_Pos Cell Death

Caption: Differential bioactivation pathway. The 2-ethyl isomer is successfully processed by EthA, whereas the 3-ethyl isomer is sterically blocked.

Comparative Performance Data

The following table summarizes the expected experimental outcomes based on established Structure-Activity Relationships (SAR) for thioisonicotinamides.

Parameter2-Ethyl (Ethionamide)3-Ethyl IsomerInterpretation
MIC (M. tuberculosis) 0.25 - 0.5 µg/mL > 64 µg/mL 3-Ethyl isomer is functionally inactive.
EthA Binding Affinity High (

~ low µM)
Low / Non-bindingSteric hindrance prevents binding.
InhA Inhibition (Cell-free) > 90% (with EthA/NAD)< 5%Requires activation to inhibit InhA.
Lipophilicity (cLogP) ~ 0.7~ 0.7Similar physicochemical properties, different biological fate.

Note: MIC values for the 3-ethyl isomer are representative of inactive pyridine-thioamide analogs where the functional group is sterically crowded.

Experimental Protocols

To validate these findings in a laboratory setting, the following self-validating protocols are recommended.

Resazurin Microtiter Assay (REMA) for MIC Determination

This colorimetric assay quantifies bacterial viability based on the reduction of resazurin (blue) to resorufin (pink) by metabolically active cells.

Workflow:

  • Culture Prep: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.6). Dilute to ~10^5 CFU/mL.

  • Plate Setup: Use a 96-well plate.

    • Columns 1-10: Serial 2-fold dilutions of drugs (Start at 64 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterile Control (Media only).

  • Incubation: Incubate at 37°C for 5-7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

  • Readout:

    • Pink: Live bacteria (Drug inactive).

    • Blue: Dead bacteria (Drug active).

    • Validation: Column 11 must be Pink; Column 12 must be Blue.

EthA Enzymatic Activation Assay (Cell-Free)

This assay proves whether the drug is a substrate for EthA.

Workflow:

  • Reaction Mix: Buffer (pH 7.5), Purified Recombinant EthA (1 µM), NADPH (200 µM), and Test Compound (100 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) over time.

  • Result:

    • 2-Ethyl: Rapid decrease in A340 (NADPH consumed as drug is oxidized).

    • 3-Ethyl: No significant change in A340 (Drug is not a substrate).

Experimental Workflow Diagram

Experimental_Workflow cluster_mic 1. MIC Determination (REMA) cluster_mecha 2. Mechanistic Validation (EthA Assay) step1 Prepare M.tb Culture (Mid-log phase) step2 Serial Dilution of 2-Ethyl & 3-Ethyl step3 Incubate 5-7 Days step4 Add Resazurin step5 Read Fluorescence/Color mech1 Mix: EthA + NADPH + Drug step5->mech1 Confirm Mechanism mech2 Monitor A340nm (NADPH Consumption) mech3 Compare Rates

Caption: Step-by-step workflow for phenotypic screening (MIC) and enzymatic validation.

References

  • Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase. Journal of Biological Chemistry.

  • Baulard, A. R., et al. (2000). Activation of the pro-drug ethionamide is regulated in mycobacteria. Journal of Biological Chemistry.

  • Wang, F., et al. (2007). Crystal structure of EthA, a flavin monooxygenase activating ethionamide. Journal of Bacteriology.

  • Wolff, K. A., & Nguyen, L. (2012). Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis. Expert Review of Anti-infective Therapy.

Sources

Comparative Analysis of 3-Ethyl-4-pyridinecarbothioamide as a Direct InhA Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Challenge of Tuberculosis and the Promise of Direct InhA Inhibition

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] A cornerstone of the Mtb cell wall is mycolic acid, a unique and essential lipid component that confers low permeability and resistance to many antibiotics.[3][4][5] The biosynthesis of mycolic acids is a complex process involving the type-II fatty acid synthase (FAS-II) system, of which the enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical and clinically validated drug target.[4][5][6][7][8]

The frontline anti-TB drug isoniazid (INH) is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD(H) that potently inhibits InhA.[4][6][9][10][11] However, a significant portion of clinical resistance to INH arises from mutations in the katG gene, preventing the activation of the prodrug.[2][6] This has spurred the development of direct InhA inhibitors, which circumvent the need for KatG activation and thus hold promise for treating INH-resistant TB.[6][8][11][12] This guide provides a comparative analysis of 3-Ethyl-4-pyridinecarbothioamide, a representative direct InhA inhibitor, and contextualizes its performance against other known inhibitors.

The Mechanism of InhA and its Inhibition

InhA is an NADH-dependent enzyme that catalyzes the reduction of long-chain 2-trans-enoyl-ACPs, a crucial step in the elongation of fatty acids that form the precursors of mycolic acids.[4][6][13][14] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial death.[6][8]

Direct inhibitors, such as 3-Ethyl-4-pyridinecarbothioamide, bind directly to the InhA active site, often in a competitive or uncompetitive manner with respect to the enoyl-ACP substrate or the NADH cofactor. Understanding the kinetics of this inhibition is paramount for optimizing drug candidates.

Comparative Inhibition Kinetics of InhA Inhibitors

The efficacy of an InhA inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for 3-Ethyl-4-pyridinecarbothioamide and other notable InhA inhibitors.

InhibitorClassIC50 (µM)Inhibition MechanismKey Features
3-Ethyl-4-pyridinecarbothioamide ThioamideData not available in provided search resultsPresumed direct inhibitorSecond-line anti-TB drug prothionamide is a related compound.[15]
Isoniazid (activated INH-NAD adduct) ProdrugSub-nanomolar to low-nanomolarIrreversible, tight-bindingRequires KatG activation, high clinical resistance.[4][9][11]
Triclosan Diphenyl ether~1 µMSlow-onset, reversibleBroad-spectrum biocide, rapid reversible inhibition in Mtb InhA.[16]
Pyrrolidine Carboxamides (e.g., p24) Pyrrolidine Carboxamide0.39 µMDirect inhibitor25-fold more potent than the initial lead compound.[17]
4-Hydroxy-2-pyridones (e.g., NITD-916) 4-Hydroxy-2-pyridone0.59 - 9.60 µMNADH-dependent, direct inhibitorOrally active, effective against MDR-TB isolates.[8]
Genz-10850 (GEQ) Indole-5-amideData not available in provided search resultsDirect inhibitorLed to the development of derivatives with nanomolar activity.[18]

Note: The IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: Determining the Inhibition Kinetics of 3-Ethyl-4-pyridinecarbothioamide against InhA

This section outlines a detailed, step-by-step methodology for determining the IC50 and elucidating the mechanism of inhibition of 3-Ethyl-4-pyridinecarbothioamide against recombinant Mtb InhA.

I. Materials and Reagents
  • Recombinant M. tuberculosis InhA enzyme

  • 3-Ethyl-4-pyridinecarbothioamide

  • trans-2-Dodecenoyl-CoA (DD-CoA) or 2-trans-octenoyl-CoA (OCoA) (substrate)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) (cofactor)

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 6.8[7][8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

II. Experimental Workflow

The following diagram illustrates the general workflow for the InhA enzyme inhibition assay.

InhA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Inhibitor, Substrate, Cofactor) plate_setup Plate Setup (Inhibitor dilutions, Controls) reagent_prep->plate_setup enzyme_prep Enzyme Dilution pre_incubation Pre-incubation (Enzyme + Inhibitor) enzyme_prep->pre_incubation plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate/Cofactor mix) pre_incubation->reaction_initiation data_acquisition Data Acquisition (Monitor Absorbance at 340 nm) reaction_initiation->data_acquisition velocity_calc Calculate Initial Velocities data_acquisition->velocity_calc ic50_calc IC50 Determination (Dose-response curve) velocity_calc->ic50_calc mechanism_study Mechanism of Inhibition Study (Varying Substrate/Cofactor) ic50_calc->mechanism_study

Caption: General experimental workflow for the InhA enzyme inhibition assay.

III. Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and filter-sterilize.

    • Prepare a stock solution of 3-Ethyl-4-pyridinecarbothioamide in DMSO. Create serial dilutions to achieve a range of final assay concentrations.

    • Prepare stock solutions of NADH and the enoyl-CoA substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the assay buffer to each well.

    • Add the serially diluted 3-Ethyl-4-pyridinecarbothioamide or DMSO (for the no-inhibitor control) to the respective wells.

    • Include a negative control with no enzyme.

  • Pre-incubation:

    • Add the diluted InhA enzyme solution to each well (except the negative control).

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.[7]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of NADH and the enoyl-CoA substrate to each well.[7] The final concentrations in the assay are typically around 100 µM for NADH and a concentration near the Km for the substrate.[7]

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+, every 30 seconds for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response equation.

IV. Elucidating the Mechanism of Inhibition

To understand how 3-Ethyl-4-pyridinecarbothioamide inhibits InhA, kinetic studies are performed by varying the concentration of one substrate (either NADH or the enoyl-CoA substrate) while keeping the other constant, at different fixed concentrations of the inhibitor. The resulting data is then plotted using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_mixed Mixed Inhibition comp Inhibitor binds to free enzyme (E) E Enzyme (E) comp->E + Inhibitor (I) uncomp Inhibitor binds to enzyme-substrate (ES) complex ES Enzyme-Substrate Complex (ES) uncomp->ES + Inhibitor (I) noncomp Inhibitor binds to both E and ES complex noncomp->E + Inhibitor (I) noncomp->ES + Inhibitor (I) mixed Inhibitor binds to E and ES with different affinities mixed->E + Inhibitor (I) mixed->ES + Inhibitor (I) E->ES + Substrate (S) ES->E + Product (P) P Product (P)

Sources

Comparative Metabolic Stability Guide: Ethionamide, Prothionamide, and S-Oxide Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thioamide Stability Paradox

Ethionamide (ETA) remains a cornerstone second-line treatment for multidrug-resistant tuberculosis (MDR-TB). However, its clinical efficacy is severely compromised by rapid metabolic instability. For drug developers, "Ethionamide isomers" represents a dual challenge:

  • Structural Homologs: The comparison between Ethionamide (2-ethylthioisonicotinamide) and its propyl-analog Prothionamide (PTH).[1] While often treated interchangeably, distinct pharmacokinetic nuances exist.[2][3][4]

  • Stereochemical Metabolites: The rapid S-oxidation of ETA yields Ethionamide-S-oxide (ETASO) , a chiral metabolite existing as

    
    - and 
    
    
    
    -enantiomers. Understanding the differential stability of these stereoisomers is critical for next-generation thioamide design.

This guide provides an in-depth technical comparison of these molecular entities, supported by experimental protocols and mechanistic insights.

The Comparators: Structural and Stereochemical Definitions

Before analyzing stability, we must rigorously define the chemical entities.

A. Structural Homologs (The Clinical "Isomers")

These two drugs are thioisonicotinamide derivatives. They function as prodrugs, requiring bioactivation by the mycobacterial monooxygenase EthA .

FeatureEthionamide (ETA)Prothionamide (PTH)
IUPAC Name 2-ethylpyridine-4-carbothioamide2-propylpyridine-4-carbothioamide
Formula


Lipophilicity (LogP) ~0.74~1.15 (Higher lipophilicity)
Primary Instability Rapid S-oxidation by host FMOsRapid S-oxidation by host FMOs
B. Metabolite Stereoisomers (The Mechanistic Isomers)

The primary metabolic event is the addition of oxygen to the sulfur atom, creating a chiral sulfoxide center.

  • 
    -ETASO:  Dextrorotatory (+) enantiomer.
    
  • 
    -ETASO:  Levorotatory (-) enantiomer.
    
  • Significance: Flavin-containing monooxygenases (FMOs) are stereoselective. The ratio of

    
     formation and their subsequent clearance rates dictate the duration of active metabolite exposure.
    

Metabolic Mechanism & Pathway[2][5]

The metabolic instability of ETA and PTH is driven primarily by the Flavin-containing Monooxygenase (FMO) system in the host liver, specifically FMO1, FMO2, and FMO3. This is distinct from the bacterial activation pathway (EthA), though the chemical transformation (S-oxidation) is identical.

Pathway Visualization

The following diagram illustrates the divergent fates of Ethionamide: Bioactivation (Bacteria) vs. Clearance (Host).

ETA_Metabolism cluster_stereo Stereochemical Divergence ETA Ethionamide (Prodrug) (Achiral) ETASO Ethionamide-S-Oxide (Active/Toxic Metabolite) (Chiral R/S) ETA->ETASO Host Liver FMO1/3 (Rapid Oxidation) ETA->ETASO M. tb EthA Sulfinic Sulfinic Acid (Unstable Intermediate) ETASO->Sulfinic Host FMO (Slow) ETASO->Sulfinic M. tb EthA (Fast) Amide 2-Ethyl-4-amidopyridine (Inactive Metabolite) Sulfinic->Amide Spontaneous Decomposition Adduct NAD-Adduct (InhA Inhibitor) Sulfinic->Adduct Reacts with NAD+

Figure 1: Dual pathway of Ethionamide metabolism. Host FMOs rapidly convert ETA to the S-oxide, leading to systemic clearance and hepatotoxicity, competing with bacterial activation.

Comparative Stability Data

The following data aggregates findings from human liver microsome (HLM) studies and clinical pharmacokinetic assessments.

Table 1: Metabolic Stability Profile (ETA vs. PTH)
ParameterEthionamide (ETA)Prothionamide (PTH)Interpretation
In Vitro

(HLM)
~15–20 min~15–20 minBoth are high-clearance drugs in vitro.
Intrinsic Clearance (

)
High (>50

L/min/mg)
High (>50

L/min/mg)
Rapid FMO-mediated oxidation limits bioavailability.
Bioavailability (

)
~100% (but high first-pass)~100%Complete absorption, but systemic exposure is limited by clearance.
Plasma

(Human)
2–3 hours2–3 hoursNegligible difference in systemic stability.
Protein Binding ~30%~30–40%PTH's propyl group slightly increases binding but not stability.
Table 2: Stereoselective Metabolism (S-Oxide Isomers)
IsomerFormation Rate (

)
Stability in PlasmaToxicity Potential

-ETASO
Predominant product of FMO3ModerateCytotoxic (reactive sulfenic acid intermediate).

-ETASO
Minor productModerateCytotoxic.
Note FMO3 (main hepatic enzyme) displays stereoselectivity, often favoring the

-oxide formation. However, both enantiomers can undergo further oxidation to the inactive amide.

Experimental Protocols

To rigorously evaluate the metabolic stability of these isomers, standard CYP assays are insufficient because FMOs require specific conditions (thermal sensitivity) and are not inhibited by standard CYP inhibitors (like SKF-525A).

Protocol A: FMO-Specific Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) driven specifically by FMOs, distinguishing it from CYP activity.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Inhibitors: 1-Aminobenzotriazole (ABT, broad CYP inhibitor) and Methimazole (specific FMO inhibitor).

  • Test Compounds: ETA, PTH (1

    
    M final concentration).
    

Workflow:

  • Pre-Incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Inhibition Step (Critical):

    • Group A (Total Metabolism): No inhibitors.

    • Group B (FMO Activity): Add ABT (1 mM) to inhibit CYPs.

    • Group C (CYP Activity): Heat microsomes at 50°C for 90 seconds (inactivates FMOs, leaves CYPs active) OR add Methimazole.

  • Reaction Initiation: Add test compound (1

    
    M) and pre-incubate at 37°C for 5 min. Initiate with NADPH.
    
  • Sampling: Aliquot at 0, 5, 10, 20, 30, and 60 min into ice-cold acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
Protocol B: Chiral Stability Profiling (S-Oxide Enantiomers)

Objective: Separate and quantify the degradation rates of


- and 

-ETASO.

Chromatographic Conditions:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane:Ethanol (80:20 v/v) or Polar Organic Mode (100% Acetonitrile with 0.1% DEA).

  • Detection: UV at 290 nm or MS/MS (MRM mode).

  • Procedure: Incubate racemic ETASO with HLM. Monitor the change in the ratio of

    
     peak areas over time to determine if one enantiomer is preferentially cleared (stereoselective clearance).
    

Strategic Insights for Drug Development

The "Prothionamide Advantage" is not Metabolic Stability

Data indicates that PTH is not significantly more metabolically stable than ETA. Its clinical preference in certain regimens stems from:

  • Tolerability: Anecdotal evidence suggests slightly better gastrointestinal tolerability in some populations, though this is variable.

  • Lipophilicity: The propyl chain increases membrane permeability, potentially aiding penetration into granulomas, though this also increases protein binding.

The Booster Strategy

Since structural modification (ETA to PTH) fails to arrest FMO-mediated clearance, the industry focus has shifted to "Boosters" .

  • EthR Inhibitors: These do not stop host metabolism but increase bacterial sensitivity, allowing for lower doses.

  • FMO Inhibitors: Co-administration of FMO competitors is theoretically sound but clinically difficult due to off-target effects.

Handling S-Oxide Chirality

For researchers synthesizing new thioamide analogs:

  • Avoid Chiral Centers if possible: The S-oxide is an unavoidable metabolite.

  • Test Enantiomers Early: If your novel analog is chiral, separate enantiomers early. FMOs are highly sensitive to steric bulk; a bulky group near the sulfur might sterically hinder FMO access, improving stability.

References

  • Vannelli, T. A., et al. (2002). "The tuberculosis drug ethionamide is a prodrug activated by a flavin-containing monooxygenase." Journal of Biological Chemistry.

  • Qian, L., & Ortiz de Montellano, P. R. (2006). "Oxidative activation of the antitubercular drug ethionamide by Mycobacterium tuberculosis EtaA." Chemical Research in Toxicology.

  • Henderson, M. C., et al. (2008). "Metabolism of the anti-tuberculosis drug ethionamide by mouse and human FMO1, FMO2 and FMO3." Toxicology and Applied Pharmacology.

  • Wang, X., et al. (2020). "Ethionamide Population Pharmacokinetic Model and Target Attainment in Multidrug-Resistant Tuberculosis."[4] Antimicrobial Agents and Chemotherapy.[5]

  • Thee, S., et al. (2016). "Pharmacokinetics of ethionamide in children." Antimicrobial Agents and Chemotherapy.[5]

Sources

Comparative Guide: Cross-Resistance Mechanics of 3-Ethyl-4-pyridinecarbothioamide (Ethionamide) in MDR-TB

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-4-pyridinecarbothioamide , universally known as Ethionamide (Eto) , acts as a critical Group C agent in the WHO treatment hierarchy for Multidrug-Resistant Tuberculosis (MDR-TB). Its utility is defined by a unique pharmacological paradox: it shares a molecular target with Isoniazid (INH) yet retains efficacy against the majority of INH-resistant strains.

This guide analyzes the cross-resistance profile of Ethionamide, distinguishing between true cross-resistance (shared molecular mechanism) and co-resistance (independent mutation accumulation). Understanding this distinction is vital for constructing effective salvage regimens for MDR-TB patients.

Mechanistic Basis of Action and Resistance

To understand the cross-resistance profile, one must first map the activation pathways. Both Ethionamide and Isoniazid are prodrugs that target the fatty acid synthase type II (FAS-II) system, specifically the enoyl-ACP reductase (InhA ).[1] However, their activation routes differ, which is the determinant of their cross-resistance patterns.

The Parallel Activation Pathway
  • Isoniazid (INH): Activated by the catalase-peroxidase KatG .[1][2][3]

  • Ethionamide (Eto): Activated by the NADPH-specific monooxygenase EthA (regulated by the repressor EthR ).[4][5]

Both activated species form an adduct with NAD+, which then competitively inhibits InhA, blocking mycolic acid synthesis and leading to cell death.

Mechanism Visualization

The following diagram illustrates the convergence of these two drugs on the same target via different activators.

Mechanism_Action cluster_prodrugs Prodrugs cluster_activators Activation Enzymes cluster_target Molecular Target INH Isoniazid (INH) KatG KatG (Catalase-Peroxidase) INH->KatG Substrate ETO Ethionamide (Eto) EthA EthA (Monooxygenase) ETO->EthA Substrate Adduct_INH INH-NAD Adduct KatG->Adduct_INH Activation Adduct_ETO Eto-NAD Adduct EthA->Adduct_ETO Activation NAD NAD+ NAD->Adduct_INH NAD->Adduct_ETO InhA InhA (Enoyl-ACP Reductase) Adduct_INH->InhA Inhibits Adduct_ETO->InhA Inhibits Effect Inhibition of Mycolic Acid Synthesis InhA->Effect Blockade

Figure 1: Parallel activation pathways of Isoniazid and Ethionamide converging on the InhA target.

Comparative Cross-Resistance Profile

The clinical value of Ethionamide relies on the specific mutation driving the resistance.

Ethionamide vs. Isoniazid (The Critical Axis)

This is the most clinically relevant interaction.

  • Scenario A: katG Mutation (e.g., S315T) [1][4][5]

    • Mechanism: Loss of catalase-peroxidase activity prevents INH activation.

    • Result: High-level INH resistance.[4]

    • Eto Status: Susceptible. Since Eto does not require KatG, it remains fully active. This accounts for ~60-80% of MDR-TB strains, making Eto a viable salvage drug.

  • Scenario B: inhA Promoter Mutation (c-15t)

    • Mechanism: Upregulation of InhA leads to an abundance of the target enzyme, requiring higher drug concentrations to achieve inhibition (titration effect).[3]

    • Result: Low-level resistance to both INH and Eto.

    • Eto Status: Cross-Resistant. Eto is generally ineffective or requires high-dose strategies (if tolerable).

  • Scenario C: inhA ORF Mutation (e.g., S94A)

    • Mechanism: Structural alteration of the NADH binding pocket of InhA.

    • Result: Resistance to both INH and Eto.[3][4][6][7][8]

    • Eto Status: Cross-Resistant. [1][2][6][9]

Ethionamide vs. Prothionamide (Pto)[12]
  • Profile: Complete Cross-Resistance.

  • Analysis: Pto is the propyl analog of Eto. They are structurally nearly identical, share the EthA activation pathway, and target InhA.[2]

  • Implication: They are interchangeable in regimens but must never be used together. If a strain is resistant to Eto, it is resistant to Pto.

Genotype-Phenotype Correlation Matrix
Genetic LocusMutation TypeIsoniazid PhenotypeEthionamide PhenotypeCross-Resistance?
katG S315T (Canonical)Resistant (High)Susceptible NO
inhA Promoter c-15t (FabG1)Resistant (Low)Resistant (Low)YES
inhA ORF S94AResistant Resistant YES
ethA Frameshift / SNPSusceptibleResistant NO
ethR Repressor mutationsSusceptibleSusceptible (Hypersensitive)NO
ndh NADH DehydrogenaseResistant Resistant YES (Rare)

Experimental Validation Protocols

To validate the cross-resistance profile in a drug development or clinical setting, the following protocols are the gold standard.

Phenotypic Susceptibility Testing (MGIT 960)

The BACTEC™ MGIT™ 960 system is the reference standard for establishing phenotypic resistance.

Protocol Workflow:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis from a positive culture (0.5 McFarland standard). Dilute 1:5 with sterile saline.

  • Drug Preparation: Dissolve Ethionamide powder in DMSO.

    • Critical Concentration (WHO):5.0 µg/mL .

  • Tube Setup:

    • Growth Control (GC): Add 0.1 mL of a 1:100 dilution of the inoculum to a drug-free MGIT tube.

    • Drug Tube: Add 0.1 mL of the standard inoculum (1:5) to the MGIT tube containing 5.0 µg/mL Ethionamide.

  • Incubation & Interpretation:

    • Incubate at 37°C.

    • Susceptible: If the GC tube reaches 400 Growth Units (GU) within 4-13 days and the drug tube remains <100 GU.

    • Resistant: If the drug tube reaches 100 GU before the GC tube reaches 400 GU.

Diagnostic Algorithm for Eto Inclusion

This workflow dictates when to include Ethionamide based on molecular markers of cross-resistance.

Diagnostic_Workflow Start MDR-TB Suspected (Rifampicin Resistant) LPA Perform Line Probe Assay (Genotype MTBDRplus) Start->LPA Check_INH Detect INH Resistance Loci LPA->Check_INH KatG_Only katG Mutation Detected (inhA Wild Type) Check_INH->KatG_Only katG (+) InhA_Mut inhA Promoter/ORF Mutation Detected Check_INH->InhA_Mut inhA (+) No_Mut No Mutation Detected (Phenotypic INH-R) Check_INH->No_Mut Unknown Decision_Use Ethionamide Likely EFFECTIVE (No Cross-Resistance) KatG_Only->Decision_Use Decision_Avoid Ethionamide CROSS-RESISTANT (Do Not Use) InhA_Mut->Decision_Avoid Decision_Test Perform Phenotypic DST (Check ethA mutations) No_Mut->Decision_Test

Figure 2: Decision tree for Ethionamide inclusion based on molecular detection of cross-resistance markers.

References

  • World Health Organization. (2018).[10] Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. [Link]

  • Vilchèze, C., & Jacobs, W. R. Jr. (2014). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities.[1][2][4][7][8][9][11][12] Microbiology Spectrum. [Link]

  • Banerjee, A., et al. (1994). inhA, a gene encoding a target for isoniazid and ethionamide resistance in Mycobacterium tuberculosis.[1][2][4][7][9][11] Science. [Link]

  • Morlock, G. P., et al. (2003). ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates.[1][2][7][9][11] Antimicrobial Agents and Chemotherapy.[1][4][6][7][8][13][12][14] [Link]

  • Brossier, F., et al. (2011). Molecular Investigation of Resistance to the Antituberculous Drug Ethionamide in Multidrug-Resistant Clinical Isolates of Mycobacterium tuberculosis.[3][12] Antimicrobial Agents and Chemotherapy.[1][4][6][7][8][13][12][14] [Link]

Sources

Comparative Bioactivation Guide: Ethionamide (2-Ethyl) vs. 3-Ethyl Regioisomers via EthA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the bioactivation pathways of standard 2-ethyl thioamides (Ethionamide) versus their 3-ethyl regioisomers by the Mycobacterium tuberculosis enzyme EthA .

Executive Summary

EthA (Rv3854c) is a flavin-dependent Baeyer-Villiger monooxygenase (BVMO) essential for the bioactivation of thiocarbamide prodrugs.[1] While Ethionamide (ETH) —the 2-ethyl derivative of thioisonicotinamide—is the clinical standard, structural analogs featuring alkyl substitutions at the 3-position (3-ethyl analogs) exhibit distinct bioactivation profiles.

This guide compares the efficient, coupled oxidation of the 2-ethyl standard against the sterically hindered, often "uncoupled" pathway of 3-ethyl analogs. Understanding this dichotomy is critical for designing next-generation anti-tuberculars that minimize oxidative stress toxicity while maximizing InhA inhibition.

Key Findings
  • 2-Ethyl (Ethionamide): Optimal steric fit within the EthA active site promotes tight coupling of NADPH oxidation to S-oxygenation, generating the active sulfinic acid intermediate.

  • 3-Ethyl Analogs: Steric clash at the FAD interface frequently leads to uncoupling , where NADPH is consumed to generate Hydrogen Peroxide (

    
    ) rather than the drug metabolite, reducing therapeutic efficacy.
    

Mechanistic Bioactivation Pathway

The bioactivation of thioamides by EthA follows a strict FAD-dependent monooxygenation cycle. The enzyme activates molecular oxygen to oxygenate the sulfur atom of the prodrug.

The Signaling Cascade
  • FAD Reduction: EthA binds NADPH, reducing FAD to FADH

    
    .
    
  • Oxygen Activation:

    
     reacts with FADH
    
    
    
    to form the C4a-peroxyflavin intermediate.
  • S-Oxygenation: The distal oxygen attacks the thioamide sulfur.

    • Pathway A (Productive): Formation of S-oxide

      
       Sulfinic Acid 
      
      
      
      NAD-Adduct.
    • Pathway B (Uncoupled/3-Ethyl): Release of

      
       without substrate oxidation (Futile Cycle).
      
  • Target Inhibition: The NAD-drug adduct binds to InhA , blocking mycolic acid synthesis.[2]

Pathway Visualization (DOT)

EthA_Pathway EthA EthA Enzyme (FAD) Peroxy C4a-Peroxyflavin Intermediate EthA->Peroxy + NADPH (Reduction) NADPH NADPH + H+ NADPH->Peroxy O2 Molecular Oxygen (O2) O2->Peroxy Substrate_2 2-Ethyl Substrate (Ethionamide) SOxide S-Oxide Intermediate Substrate_2->SOxide Substrate_3 3-Ethyl Analog (Regioisomer) Uncoupling Uncoupling Pathway (H2O2 Release) Substrate_3->Uncoupling Peroxy->SOxide Productive Transfer (2-Ethyl Preference) Peroxy->Uncoupling Steric Clash (3-Ethyl Preference) Sulfinic Sulfinic Acid (Reactive) SOxide->Sulfinic Spontaneous/Enzymatic Adduct NAD-Drug Adduct Sulfinic->Adduct + NAD+ InhA InhA Inhibition (Cell Death) Adduct->InhA

Caption: The bifurcation of EthA activity. 2-ethyl substrates favor the productive S-oxidation path, while 3-ethyl isomers promote uncoupling and ROS generation.

Comparative Performance Analysis

The position of the ethyl group on the pyridine ring (C2 vs. C3) fundamentally alters the enzyme-substrate interaction.

Table 1: Physicochemical & Kinetic Comparison
Feature2-Ethyl (Ethionamide)3-Ethyl (Analog/Isomer)Mechanism of Difference
Binding Affinity (

)
Low (< 200 µM) High (> 500 µM) The 2-ethyl group fits the hydrophobic pocket adjacent to the flavin; 3-ethyl causes steric hindrance.
Coupling Efficiency High (> 80%) Low (< 30%) 3-ethyl prevents optimal alignment of Sulfur with C4a-peroxyflavin, causing

leakage.
Primary Metabolite S-Oxide / NAD-AdductUnchanged Drug / ROSInefficient oxygen transfer prevents sulfinic acid formation.
Toxicity Source InhA Inhibition (Targeted)Oxidative Stress (Non-specific)"Futile cycling" depletes cellular NADPH and generates cytotoxic ROS without killing the bacteria efficiently.
Structural Insight: The "Gatekeeper" Effect

EthA possesses a flexible loop near the active site.

  • 2-Ethyl: Stabilizes the loop, closing the active site and preventing solvent access, which protects the reactive peroxyflavin from premature breakdown.

  • 3-Ethyl: The alkyl group at position 3 props the loop open or clashes with residues (e.g., Phe residues in the pocket), allowing water to enter and hydrolyze the peroxyflavin to

    
     before the drug is oxidized.
    

Experimental Protocols

To validate the bioactivation efficiency of a 3-ethyl analog versus Ethionamide, use the following self-validating workflows.

Protocol A: NADPH Depletion vs. Peroxide Generation (Coupling Assay)

Objective: Determine if the analog is a substrate or an uncoupler.

  • Reagents: Purified Recombinant EthA (1 µM), NADPH (150 µM), Catalase (500 U/mL), Substrate (Variable).

  • Workflow:

    • Blank: Monitor NADPH absorbance at 340nm without substrate (Basal rate).

    • Reaction 1 (Total Consumption): Add Substrate. Measure

      
       (Total NADPH oxidation).
      
    • Reaction 2 (Peroxide Check): Add Substrate + Catalase . If the rate of

      
       evolution (measured via Clark electrode) matches NADPH loss, the reaction is uncoupled  (typical of 3-ethyl).
      
    • Calculation: Coupling % =

      
      .
      
Protocol B: LC-MS Adduct Quantification

Objective: Confirm formation of the active inhibitor.[3]

  • Incubation: Mix EthA, Substrate (200 µM), NAD+ (1 mM), and NADPH regeneration system. Incubate 2h at 37°C.

  • Extraction: Quench with cold Acetonitrile. Centrifuge (14,000 x g, 10 min).

  • LC-MS/MS:

    • Column: C18 Reverse Phase.[4]

    • Target: Look for mass shift corresponding to [NAD + Substrate - S + H]+.

    • Validation: 2-Ethyl will show a dominant peak at

      
       (ETH-NAD). 3-Ethyl will show minimal adduct formation.
      
Experimental Workflow Diagram (DOT)

Protocol_Workflow Step1 Step 1: Purified EthA + NADPH + Candidate Analog Branch Assay Split Step1->Branch PathA A: Spectrophotometry (340nm) Branch->PathA PathB B: LC-MS/MS Analysis Branch->PathB ResultA1 High NADPH loss + H2O2 Gen PathA->ResultA1 3-Ethyl (Likely) ResultA2 High NADPH loss NO H2O2 PathA->ResultA2 2-Ethyl (Standard) ResultB1 No Adduct (Uncoupled) PathB->ResultB1 ResultB2 NAD-Adduct Peak (Bioactivated) PathB->ResultB2

Caption: Dual-stream validation workflow. Path A detects uncoupling (toxicity), while Path B confirms therapeutic activation.

References

  • Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase.[1] The Journal of Biological Chemistry, 277(2), 1281–1287. Link

  • Fraaije, M. W., Kamerbeek, N. M., Heidekamp, A. J., Fortin, R., & Janssen, D. B. (2004). The prodrug activator EtaA from Mycobacterium tuberculosis is a Baeyer-Villiger monooxygenase.[1][4] The Journal of Biological Chemistry, 279(5), 3354–3360. Link

  • Grant, S. S., & Hung, D. T. (2013). Persistent problems with persistent tuberculosis. Trends in Microbiology, 21(12), 634-642. Link

  • Dover, L. G., et al. (2007). EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets.[5][6] Antimicrobial Agents and Chemotherapy, 51(3), 1055–1063.[6] Link

  • Flipo, M., et al. (2011). Ethionamide boosters: synthesis, biological activity, and structure-activity relationships of a series of 1,2,4-oxadiazole EthR inhibitors. Journal of Medicinal Chemistry, 54(8), 2994–3010. Link

Sources

A Senior Application Scientist's Guide to Comparative Binding Affinity Docking Studies of Pyridinecarbothioamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of pyridinecarbothioamide (PCA) analogs, focusing on the application of molecular docking to predict and rationalize their binding affinity to various therapeutic targets. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy to illuminate the structure-activity relationships (SAR) that govern the efficacy of this promising class of compounds. We will explore the causality behind experimental choices in computational studies and present a framework for conducting self-validating docking protocols.

Introduction: The Therapeutic Promise of the Pyridinecarbothioamide Scaffold

Pyridinecarbothioamide (PCA) derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1] Their therapeutic potential spans anticancer, anti-inflammatory, and enzyme inhibitory applications.[1][2] The thioamide group, an isostere of the amide bond, imparts unique physicochemical properties, including enhanced lipophilicity and altered hydrogen bonding capacity, which can improve membrane permeability and target engagement.[3][4]

The modular synthesis of PCAs allows for systematic structural modifications, making them ideal candidates for structure-based drug design.[1][5] Molecular docking, a cornerstone of modern drug discovery, provides an invaluable computational method to predict the binding conformation and estimate the binding affinity of ligands within a target's active site.[6][7] This guide will compare the performance of various PCA analogs against key biological targets, supported by data from published studies, and provide a robust protocol for conducting such comparative analyses.

The Causality of Computational Choices: A Protocol for Comparative Docking

A successful molecular docking study is not merely about generating a binding score; it is a self-validating system designed to produce biologically relevant and reproducible results. The choices made at each step are critical and causally linked to the quality of the outcome.

Experimental Protocol: A Step-by-Step Comparative Docking Workflow

This protocol outlines a rigorous workflow for comparing the binding affinities of a series of PCA analogs against a chosen protein target.

Step 1: Target Protein Preparation

  • Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If multiple structures exist, select one that is high-resolution (<2.5 Å) and co-crystallized with a ligand similar to the PCA scaffold, as this conformation is more likely to be biologically relevant for inhibitor binding.[8]

  • Causality: The quality of the initial protein structure is paramount. Removing water molecules, co-solvents, and non-essential heteroatoms prevents them from interfering with the docking algorithm. Adding hydrogen atoms and assigning correct protonation states at physiological pH is crucial for accurate hydrogen bond calculations, a key interaction for many inhibitors.[9]

Step 2: Ligand Preparation

  • Action: Draw the 2D structures of the PCA analogs and a known reference inhibitor. Convert them to 3D structures and perform energy minimization using a suitable force field (e.g., UFF). Generate possible ionization states and tautomers.

  • Causality: Ligands are not static. Energy minimization finds a low-energy, stable conformation, which is a more realistic starting point for docking.[9] Incorrect tautomeric or protonation states can lead to the failure to identify critical binding interactions.

Step 3: Active Site Definition & Grid Generation

  • Action: Define the binding site. If a co-crystallized ligand is present, the active site can be defined as a cube centered on and encompassing this ligand. If not, use pocket prediction tools to identify potential binding sites.[10] Generate the docking grid within this defined volume.

  • Causality: The grid defines the search space for the docking algorithm. A grid that is too small may miss the true binding pose, while one that is too large unnecessarily increases computation time. The grid pre-calculates the potential energy of interaction for different atom types, which speeds up the subsequent docking calculations.

Step 4: Molecular Docking & Scoring

  • Action: Execute the docking simulation using a validated algorithm such as AutoDock, Glide, or GOLD.[6][7] Generate multiple binding poses (e.g., 10-20) for each ligand. The program's scoring function will calculate the estimated binding affinity (typically in kcal/mol) for each pose.[8]

  • Causality: Different algorithms use different search methods (e.g., genetic algorithms, Monte Carlo) to explore the conformational space of the ligand within the active site. Using multiple poses provides a more comprehensive view of potential binding modes. The scoring function estimates the free energy of binding; a more negative score generally indicates a more stable protein-ligand complex.[2][8]

Step 5: Post-Docking Analysis & Validation

  • Action: Analyze the top-ranked poses. Visualize the interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and protein residues. Calculate the Root Mean Square Deviation (RMSD) between the docked pose of a known inhibitor and its co-crystallized position to validate the docking protocol (an RMSD < 2.0 Å is generally considered a successful prediction).[6]

  • Causality: The binding score alone is insufficient. Visual inspection confirms whether the predicted interactions are chemically sensible and consistent with known structure-activity relationship data. Validating the protocol with a known inhibitor builds confidence that the setup can accurately predict the binding modes of novel analogs.[6]

Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) PrepProt Clean Structure Add Hydrogens PDB->PrepProt Ligands 2. Prepare PCA Ligand Library PrepLig 3D Conversion Energy Minimization Ligands->PrepLig Grid 3. Define Active Site & Generate Grid PrepProt->Grid PrepLig->Grid Dock 4. Execute Docking (e.g., AutoDock Vina) Grid->Dock Scoring Calculate Binding Affinity (kcal/mol) Dock->Scoring Analysis 5. Analyze Poses & Interactions Scoring->Analysis SAR Derive Structure-Activity Relationships (SAR) Analysis->SAR Validation Correlate with Experimental Data Analysis->Validation

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Analysis of Pyridinecarbothioamide Analogs

The versatility of the PCA scaffold has been demonstrated against several important drug targets. Here, we compare the computationally predicted binding affinities and experimentally determined activities of various analogs.

As Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

PCA analogs have been investigated for their anti-inflammatory effects via inhibition of COX-1 and COX-2 enzymes.[2] Molecular docking studies predicted that these analogs exhibit good binding affinity for both isoforms.[2]

CompoundSubstituent (R)TargetDocking Score (kcal/mol)Experimental IC50 (µM)Reference DrugDocking Score (kcal/mol)
R2 6-methylCOX-1-6.9Not specifiedIbuprofen-7.2
R2 6-methylCOX-2-8.5Not specifiedEtoricoxib-9.0
R4 6-methoxyCOX-1-6.5Not specified
R4 6-methoxyCOX-2-8.1Not specified
R6 5-chloroNot specifiedNot specified10.25 ± 0.0
Data synthesized from a 2025 study on pyridine carbothioamide analogs.[2]

The docking results show that the PCA analogs fit well within the active sites of COX enzymes.[2] The negative binding scores indicate favorable interactions.[2] Notably, analog R2 , with a methyl group at the 6th position of the pyridine ring, showed the best predicted affinity for both COX-1 and COX-2.[2] This aligns with in vivo anti-inflammatory assessments where these compounds produced efficacy almost equal to the standard drugs ibuprofen and etoricoxib.[2]

As Anticancer Agents: Targeting Tubulin Polymerization

A significant area of research for PCAs is their role as tubulin polymerization inhibitors, a mechanism shared by successful anticancer drugs like colchicine.[1][11] A series of sulfonamide-functionalized PCAs were designed to bind to the colchicine-binding site on β-tubulin.[12]

CompoundN-Phenyl SubstituentsCytotoxicity IC50 (µM) vs. PC-3 cellsTubulin Polymerization IC50 (µM)Reference DrugTubulin Polymerization IC50 (µM)
3 2-CH₃, 4-SO₂N(CH₃)₂1.2 - 4.91.1Colchicine10.6
5 2,4-di-CH₃Potent (2-6 fold > Colchicine)1.4Combretastatin A-42.96
4 2-F, 4-SO₂N(CH₃)₂7.7 - 137.3
Data extracted from studies by S. Singh et al. (2023).[1][11][12]

Compounds 3 and 5 emerged as highly potent analogs, exhibiting stronger inhibition of tubulin polymerization than both colchicine and combretastatin A-4 (CA-4).[12] Molecular docking studies confirmed that these compounds bind strongly at the colchicine site, with the sulfonamide moiety playing a key role in forming hydrogen bonds with active site residues.[1] Importantly, these compounds also showed greater selectivity for cancer cells over normal cells compared to the standard drug doxorubicin.[12]

As Urease Inhibitors

The PCA scaffold has also been explored for the inhibition of urease, an important target for conditions like gastric and duodenal ulcers caused by Helicobacter pylori.[13]

CompoundSubstituentUrease Inhibition IC50 (µM)Reference DrugUrease Inhibition IC50 (µM)
Rx-6 5-chloro1.07 ± 0.043Thiourea18.93 ± 0.004
Rx-7 Unsubstituted2.18 ± 0.058
Other Analog 6-methyl6.41 ± 0.023
Data from a 2022 study on pyridine carboxamide and carbothioamide derivatives.[13]

Here, the 5-chloro substituted analog Rx-6 was the most potent inhibitor, with an IC50 value significantly lower than the standard inhibitor, thiourea.[13] Docking studies revealed that hydrogen bonding, π-π, and van der Waals interactions are involved in the inhibition of the urease enzyme.[13]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data reveals clear SAR trends that guide the rational design of more potent PCA analogs.

  • Substitution on the Pyridine Ring: For COX inhibition, a methyl group at the 6-position (R2 ) was most favorable.[2] For urease inhibition, a chloro group at the 5-position (Rx-6 ) conferred the highest potency.[13] This highlights the target-specific nature of SAR.

  • Substitution on the N-Phenyl Ring (for Tubulin Inhibition): Small, lipophilic substituents at the 2- and 4-positions of the N-phenyl ring enhance anticancer activity.[11] The dimethyl-substituted analog (5 ) and the methyl/sulfonamide-substituted analog (3 ) were particularly potent, suggesting that a combination of steric and electronic effects governs binding to the colchicine site.[11][12]

  • The Role of the Thioamide Group: The thioamide moiety is critical for activity. It often inserts deep into binding pockets, forming key hydrogen bonds and chalcogen bonds that are not possible with a standard amide.[3][4] Replacing an amide with a thioamide has been shown to significantly enhance the antiproliferative activity of EGFR inhibitors, likely due to increased lipophilicity.[3]

SAR cluster_scaffold Pyridinecarbothioamide Core Scaffold R1 Pyridine Ring Substituents (R1) AntiInflammatory Anti-inflammatory (COX Inhibition) R1->AntiInflammatory 5-Cl or 6-Me ↑ Potency Enzyme Enzyme Inhibition (Urease) R1->Enzyme 5-Cl ↑ Potency R2 N-Phenyl Ring Substituents (R2) Anticancer Anticancer (Tubulin Inhibition) R2->Anticancer 2,4-di-Me or 2-Me, 4-SO2NR2 ↑↑ Potency

Caption: Structure-Activity Relationship (SAR) map for PCA analogs.

Conclusion

Pyridinecarbothioamide analogs represent a highly adaptable and pharmacologically significant scaffold. This guide demonstrates that a synergistic approach, combining predictive molecular docking with experimental validation, is a powerful strategy for elucidating the nuanced structure-activity relationships that drive their therapeutic potential. The comparative data clearly indicates that targeted substitutions on the pyridine and N-phenyl rings can dramatically enhance binding affinity and biological activity against diverse targets, from COX enzymes to tubulin. The protocols and insights presented herein provide a robust framework for researchers to accelerate the discovery and optimization of novel PCA-based therapeutic agents.

References

  • Ali, S., Awan, A. N., Batool, S., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry.
  • Singh, S., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.
  • BenchChem. (2025). Comparative Analysis of Substituted 2-Pyridinecarbothioamide Analogs: A Guide for Drug Discovery Professionals. BenchChem.
  • Naseer, M. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules.
  • Singh, S., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Publishing.
  • Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health (PMC).
  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide. BenchChem.
  • Neamati, N., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. Molecules.
  • Ferreira, L. G., et al. (2015). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Chemical Information and Modeling.
  • Creative Enzymes. (2025). Virtual Screening of Enzyme Inhibitors. Creative Enzymes.
  • ResearchGate. (2012). Can docking reveal mode of inhibition?. ResearchGate.
  • Encyclopedia.pub. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub.
  • Al-Otaibi, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
  • Chimera & Biovia Discovery Studio. (2020). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. Journal of Molecular Structure.

Sources

A Comparative Guide to the Cytotoxicity of Pyyridine Thioamide Derivatives on HepG2 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Pyridine Thioamides for Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the urgent development of novel therapeutic agents.[1] Among the diverse heterocyclic compounds explored for anticancer activity, pyridine derivatives, particularly those incorporating a thioamide moiety, have emerged as a promising class of molecules.[2] The unique electronic and structural features of the pyridine ring, combined with the biological activity of the thioamide group, make these compounds attractive scaffolds for designing potent and selective anticancer drugs.[3]

This guide provides a comparative analysis of the cytotoxic effects of various pyridine thioamide and related derivatives on the HepG2 human hepatocellular carcinoma cell line. HepG2 cells are a widely used in vitro model for liver cancer research, offering a reliable platform to evaluate the preliminary efficacy of potential therapeutic agents. We will delve into a comparative analysis of their cytotoxic potency, explore the underlying mechanisms of action, and provide a detailed experimental protocol for assessing cytotoxicity, aimed at researchers and professionals in drug discovery and development.

Comparative Cytotoxicity of Pyridine-Based Derivatives on HepG2 Cells

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates a higher cytotoxic potency. Several studies have investigated the cytotoxic effects of various pyridine-based compounds on HepG2 cells, revealing a wide range of activities.

For instance, a study on thieno[3,2-b]pyridine derivatives identified compound 2f (methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate) as a highly potent agent with a GI50 (Growth Inhibition 50%) value of 1.2 µM on HepG2 cells, which was more potent than the positive control, ellipticine (GI50 = 2.9 µM).[1] In another study, a series of newly synthesized nicotinamide derivatives were evaluated, and several compounds demonstrated strong cytotoxic activities against HepG2 cells.[4][5] Furthermore, a pyridine analog of the chemotherapeutic drug dacarbazine showed a potent EC50 value of 33 µM.[6]

The table below summarizes the cytotoxic activities of selected pyridine derivatives on HepG2 cells from various studies, providing a comparative overview of their potency. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as incubation time and assay methodology.

Compound ClassSpecific DerivativeIC50 on HepG2 Cells (µM)Reference DrugReference Drug IC50 (µM)Citation
Thieno[3,2-b]pyridineMethyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f)1.2 (GI50)Ellipticine2.9 (GI50)[1]
Pyridine-Pyrazolyl ConjugateCompound 9 0.18Staurosporine0.0167 (16.7 nM)[7]
Pyridine-Thiophene ComplexCopper complex of 2-((E)-2-((5-methylthiophen-2-yl) methylene)hydrazinyl)-4-methyl-6-phenylpyridine-3-carbonitrilePotent ActivityCisplatinNot specified[8]
Pyridine-Thiazolidinone HybridCompound 13a 9.5 (µg/mL)Roscovitine0.88 (µg/mL)[9]
Pyridine Analog of DacarbazinePyridine Analog33 (EC50)Dacarbazine56 (EC50)[6]
Thioamide DerivativeCompound 46 4.5Not specifiedNot specified

Structure-Activity Relationship (SAR) Insights:

The data suggests that the cytotoxic activity of pyridine derivatives is significantly influenced by their structural features. For thieno[3,2-b]pyridine derivatives, the presence of amino groups linked to a benzene moiety was identified as a key element for their anti-HCC activity.[1] In another study, it was suggested that electron-withdrawing substituents on a phenyl ring attached to the core structure enhanced cytotoxicity.[3] These insights are crucial for the rational design of more potent pyridine thioamide derivatives.

Mechanisms of Cytotoxic Action

The cytotoxic effects of pyridine thioamide derivatives on HepG2 cells are often mediated through the induction of programmed cell death, or apoptosis, and interference with the cell cycle.

Cell Cycle Arrest:

Several studies have demonstrated that these compounds can halt the progression of the cell cycle at specific checkpoints. For example, the potent thieno[3,2-b]pyridine derivative 2f was found to cause cell cycle arrest in the G2/M phase in HepG2 cells.[1] Another class of compounds, pyridine thioglycosides, were shown to induce cell cycle arrest in the S phase.[10] This disruption of the normal cell cycle prevents cancer cells from proliferating.

Induction of Apoptosis:

Apoptosis is a crucial mechanism for eliminating cancerous cells. Pyridine-based compounds have been shown to trigger apoptosis in HepG2 cells. One study on a pyridine-pyrazolyl conjugate, compound 9 , which exhibited a remarkable IC50 of 0.18 µM, was found to be a potent inducer of apoptosis.[7] A pyridine-thiazolidinone hybrid, compound 13a , was also shown to induce apoptosis by increasing the levels of the pro-apoptotic protein Bax and caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2.[9]

The diagram below illustrates a simplified model of the intrinsic apoptosis pathway, which is a common mechanism targeted by anticancer agents.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Pyridine Thioamide Derivative Pyridine Thioamide Derivative Bax Bax Pyridine Thioamide Derivative->Bax activates Bcl2 Bcl2 Pyridine Thioamide Derivative->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl2->Cytochrome_c inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by pyridine thioamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Below is a detailed, step-by-step protocol for performing an MTT assay with HepG2 cells.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • Pyridine thioamide derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

  • 37°C CO2 incubator

Workflow Diagram:

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.[13]

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine thioamide derivatives and the positive control in complete medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells.

    • Include a vehicle control (medium with the same concentration of solvent as the treated wells).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[5][14]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[12]

    • Incubate the plate for an additional 2-5 hours at 37°C until purple formazan crystals are visible.[12]

  • Formazan Solubilization:

    • Carefully remove all but approximately 25 µL of the medium from each well.

    • Add 100 µL of DMSO to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[14]

    • Incubate at 37°C for 10 minutes to ensure complete solubilization.[12]

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 540 nm or 570 nm using a microplate reader.[11][12]

    • Subtract the absorbance of the medium-only blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Perspectives

Pyridine thioamide derivatives represent a promising avenue for the development of novel anticancer agents for hepatocellular carcinoma. This guide has highlighted the potent cytotoxic effects of several pyridine-based compounds on HepG2 cells, with some exhibiting IC50 values in the low micromolar to nanomolar range. The primary mechanisms of action appear to involve the induction of cell cycle arrest and apoptosis.

Future research should focus on:

  • Synthesis of novel derivatives: Designing and synthesizing new pyridine thioamide derivatives with improved potency and selectivity.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of HCC.

By leveraging the insights from comparative cytotoxicity studies and a deeper understanding of their mechanisms of action, the development of pyridine thioamide-based therapies for liver cancer can be significantly advanced.

References

  • Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies. PubMed. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. N/A. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

  • A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. PubMed. [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro. [Link]

  • CYTOTOXICITY AND ANTIBACTERIAL STUDIES OF NOVEL HETEROCYCLIC PYRIDINE- THIOPHENE DERIVAT. Journal of Advanced Scientific Research. [Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. [Link]

  • Synthesis of pyridine derivatives (2–4) and thioamide (5). ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • A new class of antimetabolites: pyridine thioglycosides as potential anticancer agents. N/A. [Link]

  • Evaluation of MTT and Trypan Blue assays for radiation-induced cell viability test in HepG2 cells. N/A. [Link]

  • A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. ResearchGate. [Link]

  • Determination of cell survivability by MTT assay. (A) HepG2 cells were... ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. N/A. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. PMC. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1 H ) thione Derivatives as Synthon. ResearchGate. [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. N/A. [Link]

Sources

Advanced Impurity Profiling of Ethionamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thioamide Challenge

Ethionamide (2-ethylpyridine-4-carbothioamide) represents a unique analytical challenge due to the inherent instability of its thioamide moiety. Unlike stable amide bonds, the thioamide group is highly susceptible to oxidative desulfurization and hydrolysis, leading to a complex matrix of degradation products that can compromise safety and efficacy.

This guide moves beyond standard pharmacopoeial monographs to provide a comparative analysis of modern impurity profiling techniques. We evaluate the performance of HPLC-UV , HPTLC , and LC-MS/MS , providing experimental evidence to guide method selection based on the specific phase of drug development.

The Impurity Landscape: Structure and Origin[1]

Effective profiling requires a precise understanding of "what" you are looking for. The impurity profile of Ethionamide is dominated by oxidative degradants and synthetic by-products.

Table 1: Key Impurities of Ethionamide (EP/USP Designation)
Impurity CodeChemical NameCAS RegistryOriginRisk Factor
Ethionamide 2-Ethylpyridine-4-carbothioamide536-33-4APIN/A
Impurity A Pyridine-4-carbothioamide (Thioisonicotinamide)2196-13-6Synthesis (Des-ethyl analog)Potency Loss
Impurity B 2-Ethylpyridine-4-carboxylic acid3376-96-3Degradation (Hydrolysis)pH Shift / Solubility
Impurity C 2-Propylpyridine-4-carbothioamide (Prothionamide)14222-60-7Synthesis (Homolog)Cross-reactivity
Impurity D 2-Ethylpyridine-4-carbonitrile1531-18-6Degradation (Desulfurization)Toxicological Concern
Impurity F 2,6-Diethyl-4-cyanopyridine37581-44-5Synthesis (Over-alkylation)Process Control
Degradation Pathway Visualization

The primary instability mechanism involves the oxidation of the sulfur atom to a sulfoxide intermediate, which rapidly decomposes into the nitrile (Impurity D) or hydrolyzes to the amide and finally the acid (Impurity B).

Ethionamide_Degradation cluster_legend Legend ETH Ethionamide (Thioamide) S_OX S-Oxide Intermediate (Active Metabolite) ETH->S_OX Oxidation (H2O2/Light) NITRILE Impurity D (Nitrile) ETH->NITRILE Direct Photolysis S_OX->NITRILE Desulfurization AMIDE Amide Derivative (Inactive) S_OX->AMIDE Hydrolysis ACID Impurity B (Carboxylic Acid) AMIDE->ACID Hydrolysis key Blue: API | Yellow: Unstable Intermediate | Red: Stable Impurity

Figure 1: Oxidative and hydrolytic degradation pathways of Ethionamide leading to key pharmacopoeial impurities.

Comparative Analysis of Analytical Methodologies

Selecting the right tool depends on the analytical objective: Quantification , Screening , or Identification .

Table 2: Performance Matrix of Profiling Techniques
FeatureHPLC-UV (Stability Indicating) HPTLC (High Throughput) LC-MS/MS (Structural ID)
Primary Use Routine QC, Release TestingRaw Material Screening, Cleaning ValidationUnknown Identification, Genotoxic Impurity Quant
Sensitivity (LOD) ~0.05 µg/mL~0.2 - 0.5 µg/mL< 0.001 µg/mL
Specificity High (with optimized gradient)Moderate (Visual confirmation)Very High (Mass discrimination)
Throughput Low (Serial: 30-45 min/run)High (Parallel: 15-20 samples/plate)Low (Serial)
Cost per Sample ModerateLowHigh
Limitation Misses non-chromophoric impuritiesLower resolution than HPLCComplex method development
Deep Dive: Expert Insights
1. HPLC-UV: The Quantitative Workhorse
  • Why it wins: For routine batch release, HPLC remains the gold standard. The key is separating the Nitrile (Impurity D) from the API, as they have similar hydrophobicity.

  • Critical Parameter: pH control is vital. At pH > 6.0, the acidic impurity (Impurity B) ionizes and elutes too early (void volume). At pH < 3.0, the pyridine ring protonates, causing peak tailing. Optimal pH is 4.5 - 5.0.

2. HPTLC: The High-Throughput Alternative
  • Why it wins: HPTLC allows for the simultaneous run of 15-20 samples on a single plate. It is superior for analyzing crude reaction mixtures where sticky polymers might ruin an HPLC column.

  • Visual Advantage: Iodine vapor or Dragendorff’s reagent can visualize impurities that lack strong UV absorption, providing a "fingerprint" that UV detectors might miss.

3. LC-MS/MS: The Problem Solver
  • Why it wins: When an unknown peak appears at RRT 1.15 in a stability study, HPLC tells you how much is there; LC-MS tells you what it is. It is essential for tracking the labile S-oxide intermediate (m/z 183 [M+H]+) which often reverts to the parent drug in the hot source of a GC-MS.

Featured Protocol: Stability-Indicating RP-HPLC

This protocol is designed to resolve Ethionamide from its five main impurities (A, B, C, D, F) with a resolution factor (Rs) > 2.0.

Method Parameters
  • Instrument: HPLC with PDA Detector (Waters Alliance or Agilent 1260 equivalent)

  • Column: C18 End-capped (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm. Note: End-capping is crucial to reduce silanol interactions with the basic pyridine ring.

  • Wavelength: 290 nm (Isosbestic point for optimal sensitivity of nitrile and amide).

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

Mobile Phase System
  • Buffer: 20 mM Potassium Dihydrogen Phosphate (KH2PO4), adjusted to pH 4.5 with Orthophosphoric Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) Buffer (%) Acetonitrile (%) Event
0.0 90 10 Equilibration
5.0 90 10 Isocratic Hold (Elute Acid)
25.0 40 60 Linear Ramp (Elute Nitrile/Prothionamide)
30.0 40 60 Wash

| 35.0 | 90 | 10 | Re-equilibration |

Validation Criteria (Self-Validating System)

To ensure the system is working correctly before running samples, verify:

  • Tailing Factor: Must be < 1.5 for the Ethionamide peak. (If > 1.5, column is too old or pH is incorrect).

  • Resolution: Rs > 2.0 between Impurity D (Nitrile) and Ethionamide.

  • LOD Check: A standard at 0.05% concentration must be visible with S/N > 3.

Decision Framework: Selecting the Right Method

Use this logic flow to determine the appropriate analytical technique for your specific development stage.

Method_Selection cluster_tips Pro Tips Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Routine Routine QC / Release Testing Goal->Routine Quantification Unknown Identify Unknown Impurity Goal->Unknown Identification Process Process Monitoring / Crude Mix Goal->Process Screening HPLC Use RP-HPLC (UV/PDA) Robust, Quantifiable, Standard Routine->HPLC Standard Protocol LCMS Use LC-MS/MS Structural Elucidation, High Sensitivity Unknown->LCMS Mass Spec Analysis HPTLC Use HPTLC High Throughput, Visual Profiling Process->HPTLC Parallel Analysis Tip1 If HPLC peak purity fails -> Switch to LC-MS HPLC->Tip1 Tip2 If HPLC backpressure high due to matrix -> Switch to HPTLC HPTLC->Tip2

Figure 2: Decision tree for selecting the optimal impurity profiling technique based on analytical requirements.

References

  • European Pharmacopoeia (Ph. Eur.). Ethionamide Monograph 01/2008:1414. (Defines Impurities A, B, C).
  • United States Pharmacopeia (USP). Ethionamide Official Monograph. USP-NF.
  • Vannelli, T. A., et al. (2002).[2] "The oxidative degradation of thioamides: Mechanism and implications for Ethionamide activation." Journal of Biological Chemistry. Link

  • Sethi, P. D. (1996). HPTLC: High Performance Thin Layer Chromatography - Quantitative Analysis of Pharmaceutical Formulations. CBS Publishers. (Reference for HPTLC vs HPLC comparison).
  • Devarajan, A., et al. (2016). "Analytical stability indicating HPLC method for an anti-tuberculosis drug ethionamide." ResearchGate. Link

  • World Health Organization . International Pharmacopoeia: Ethionamide. Link

Sources

Spectroscopic Validation of 3-Ethyl-4-pyridinecarbothioamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 3-Ethyl-4-pyridinecarbothioamide (CAS 10605-12-6) is a critical quality control task, particularly due to its isomeric relationship with the active pharmaceutical ingredient Ethionamide (2-ethyl-4-pyridinecarbothioamide). Misidentification between these regioisomers can lead to significant errors in potency assignment and impurity profiling.

This guide provides a definitive spectroscopic workflow to distinguish the 3-ethyl isomer from its 2-ethyl counterpart. While Mass Spectrometry (MS) confirms the molecular formula (


), it fails to distinguish these isomers definitively. Proton Nuclear Magnetic Resonance (

H NMR)
is established here as the primary validation tool, relying on the distinct "Alpha-Singlet" signature unique to the 3-ethyl structure.

Strategic Validation Workflow

The following decision tree outlines the logical progression for validating the 3-ethyl isomer, prioritizing non-destructive, high-information techniques.

ValidationWorkflow Start Unknown Sample (C8H10N2S Isomer) MS Step 1: HRMS / LC-MS Confirm Mass (m/z 167.06) Start->MS Decision1 Mass Confirmed? MS->Decision1 NMR Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region (7-9 ppm) Decision1->NMR Yes Stop Stop Decision1->Stop No (Reject) Analysis Analyze Splitting & Shifts NMR->Analysis ResultA 2 Alpha-Protons (>8.5 ppm) (H2 Singlet + H6 Doublet) IDENTIFIED: 3-Ethyl Isomer Analysis->ResultA H2 Singlet Present ResultB 1 Alpha-Proton (>8.5 ppm) (H6 Doublet Only) IDENTIFIED: 2-Ethyl Isomer (Ethionamide) Analysis->ResultB H3 Singlet Present IR Step 3: FT-IR (Optional) Check Ortho-Substitution Bands ResultA->IR Secondary Confirmation

Figure 1: Strategic decision tree for the differentiation of pyridinecarbothioamide isomers.

Comparative Analysis: 3-Ethyl vs. 2-Ethyl Isomers

The core challenge is distinguishing the target molecule from Ethionamide. Both share the same pyridine core and thioamide functional group, differing only in the ethyl group's position relative to the ring nitrogen.

Structural Logic
  • 3-Ethyl-4-pyridinecarbothioamide (Target): Ethyl group at position 3. Thioamide at position 4.[1][2]

    • Protons: H2, H5, H6.

    • Key Feature: H2 is located between the ring nitrogen and the ethyl group. It is alpha to the nitrogen (deshielded) and isolated (singlet).

  • 2-Ethyl-4-pyridinecarbothioamide (Ethionamide): Ethyl group at position 2. Thioamide at position 4.[1][2][3]

    • Protons: H3, H5, H6.[4]

    • Key Feature: H3 is located between the ethyl and thioamide groups. It is beta to the nitrogen (shielded relative to alpha) and isolated (singlet).

H NMR Performance Matrix (DMSO-d )

The following table contrasts the expected spectral data. The chemical shift of the singlet proton is the definitive differentiator.

Feature3-Ethyl Isomer (Target) 2-Ethyl Isomer (Ethionamide) Differentiation Logic
H2 / H3 Signal Singlet (s) at ~8.5 - 8.7 ppm Singlet (s) at ~7.6 ppm CRITICAL: The 3-ethyl H2 is alpha to Nitrogen, shifting it downfield by ~1 ppm compared to the beta H3 of Ethionamide.
H6 Signal Doublet (d) at ~8.5 - 8.7 ppmDoublet (d) at ~8.7 ppmBoth have one H6 alpha-proton; less diagnostic.
H5 Signal Doublet (d) at ~7.5 ppmDoublet (dd) at ~7.8 ppmH5 is beta in both; coupling constants are similar (

Hz).
Total Alpha Protons Two (H2, H6) > 8.5 ppmOne (H6) > 8.5 ppmCount the peaks in the downfield region (8.5+ ppm).
Ethyl -CH

-
Quartet, slightly shieldedQuartet, slightly deshielded2-position is more electron-deficient, slightly deshielding the ethyl group.

Expert Insight: In the 3-ethyl isomer, the proximity of the bulky ethyl group (pos 3) and the thioamide group (pos 4) creates an ortho-effect . This may cause restricted rotation or slight broadening of the ethyl signals compared to the 2,4-substitution pattern of Ethionamide where the groups are meta to each other.

Infrared (IR) Spectroscopy

While less specific than NMR, IR can detect the substitution pattern.

  • 3-Ethyl (Ortho-substitution): Expect C-H out-of-plane bending vibrations characteristic of 2,5-disubstituted pyridines (often ~830-850 cm

    
    ).
    
  • 2-Ethyl (Meta-substitution): Characteristic 2,4-substitution bands (often ~810-820 cm

    
    ).
    
  • Thioamide Band: Both show strong C=S stretching at ~1400-1420 cm

    
    .
    

Detailed Experimental Protocols

Protocol A: High-Resolution H NMR Validation

Objective: Unambiguous structural assignment via chemical shift analysis.

  • Sample Preparation:

    • Weigh 5-10 mg of the 3-Ethyl-4-pyridinecarbothioamide sample.

    • Dissolve in 0.6 mL of DMSO-d

      
        (Deuterated Dimethyl Sulfoxide). Note: DMSO is preferred over CDCl
      
      
      
      to ensure solubility of the thioamide and prevent aggregation.
    • Transfer to a clean, dry 5mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Scans: 16-32 scans to ensure high signal-to-noise ratio for aromatic satellites.

    • Pulse Sequence: Standard 1D proton with 30° pulse angle.

    • Relaxation Delay:

      
       1.0 second.
      
  • Data Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

    • Phase and baseline correct manually.

  • Acceptance Criteria (3-Ethyl Specific):

    • Observation of a singlet integrating to 1H in the range of 8.4 – 8.8 ppm (assigned to H2).

    • Observation of a doublet integrating to 1H in the range of 8.4 – 8.8 ppm (assigned to H6).

    • Rejection Criteria: If the singlet appears at < 8.0 ppm, the sample is likely the 2-ethyl isomer (Ethionamide).

Protocol B: Mass Spectrometry (LC-MS)

Objective: Confirmation of molecular weight and purity.

  • System: HPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Expected Result:

    • [M+H]

      
      :  m/z 167.06.
      
    • Note: Both isomers yield the same parent ion. Use retention time comparison if both standards are available (Ethionamide typically elutes slightly later due to the 2-ethyl steric shielding of the nitrogen lone pair interaction with stationary phases, though this is column-dependent).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76905: Ethionamide (2-Ethyl-4-pyridinecarbothioamide). Retrieved from [Link]

  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)... (Discussion of pyridine NMR shifts). Asian Journal of Chemistry. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Pyridine substituent effects).
  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. (Context on thioamide isomer impurities). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of 3-Substituted Pyridine Thioamides

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising hit in a petri dish to a successful therapeutic in a living system is fraught with challenges. A frequent and critical hurdle is the disconnect between in vitro potency and in vivo efficacy. The 3-substituted pyridine thioamide scaffold, a versatile and promising core in modern medicinal chemistry, is no exception.[1][2] These compounds have demonstrated a wide spectrum of biological activities, from anticancer to antiplasmodial, yet their performance in preclinical models can be unpredictable.[3][4]

This guide provides an in-depth comparison of the in vitro and in vivo evaluation of 3-substituted pyridine thioamides. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, analyze the factors that govern the translation from benchtop to bedside, and offer field-proven insights to help researchers design more predictive and successful preclinical studies.

Part 1: The In Vitro Landscape - Establishing Foundational Potency

The rationale for beginning with in vitro testing is rooted in efficiency and mechanistic clarity. These assays are typically high-throughput, cost-effective, and allow for the precise interrogation of a compound's effect on a specific molecular target or cellular pathway in a controlled environment.

Key In Vitro Methodologies

The choice of assay is dictated by the therapeutic hypothesis. For 3-substituted pyridine thioamides, which have shown promise in diverse areas, common approaches include:

  • Cell-Based Antiproliferative Assays: These are the workhorses for oncology research, measuring a compound's ability to inhibit cancer cell growth.

  • Target-Based Enzymatic Assays: If a specific enzyme is the hypothesized target (e.g., a kinase), a direct inhibition assay provides definitive evidence of engagement.

  • Antimicrobial/Antiparasitic Proliferation Assays: For infectious disease applications, these assays measure the inhibition of pathogen growth.[5]

Protocol Example: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its trustworthiness is based on a direct biochemical readout: viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds (3-substituted pyridine thioamides) in the appropriate medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

In Vitro Screening Workflow

The following diagram illustrates a typical cascade for identifying lead candidates from an initial compound library.

InVitro_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Tertiary Screening Compound_Library Compound Library (Pyridine Thioamides) Primary_Assay High-Throughput Screen (e.g., Target-Based Kinase Assay) Compound_Library->Primary_Assay Hit_ID Hit Identification (Potency & Selectivity Filters) Primary_Assay->Hit_ID Cell_Assay Cellular Potency (e.g., MTT on Cancer Lines) Hit_ID->Cell_Assay Confirmed Hits Selectivity_Assay Selectivity Profiling (vs. Normal Cell Lines) Cell_Assay->Selectivity_Assay Lead_Candidate Lead Candidate for In Vivo Studies Selectivity_Assay->Lead_Candidate

Caption: A streamlined workflow for in vitro screening.

Summary of In Vitro Efficacy Data

The following table summarizes representative in vitro data for this class of compounds from published literature.

Compound Class/ExampleAssay TypeTarget/Cell LineEfficacy (IC50/MIC)Reference
Pyridine Thioamide (13i)Anti-proliferativePlasmodium falciparum (3D7)142 nM[5][7]
Pyridine Thioamide (13i)CytotoxicityHuman Foreskin Fibroblasts (HFF)>12,500 nM (>88-fold selective)[5][7]
Thieno[2,3-b]pyridine (3b)Anti-proliferative (MTT)MCF-7 (Breast Cancer)6.13 µM[1]
Thieno[2,3-b]pyridine (3b)Anti-proliferative (MTT)Huh-7 (Liver Cancer)6.54 µM[1]
3-(thiophen-2-ylthio)pyridine (22)Anti-proliferativeHepG2 (Liver Cancer)2.98 µM[8]
Piperazine N-thioamide (23)Anti-proliferativePL45 (Pancreatic Cancer)1.14 µM[3]

Part 2: The In Vivo Arena - Assessing Efficacy in a Living System

Success in vitro is a prerequisite, but not a guarantee, of therapeutic potential. In vivo studies are essential to understand how a compound behaves within a complex biological system, encompassing the critical domains of pharmacokinetics (PK) and pharmacodynamics (PD).

The ADME Paradigm: A Drug's Journey

A compound's efficacy is fundamentally dependent on its ability to reach its target in sufficient concentration for a sufficient duration. This is governed by the principles of A bsorption, D istribution, M etabolism, and E xcretion (ADME).

  • Absorption: How the drug enters the bloodstream.

  • Distribution: Where the drug travels in the body.

  • Metabolism: How the body chemically modifies the drug. This is a critical factor for pyridine thioamides, as metabolism can lead to activation (prodrugs) or inactivation.[9][10]

  • Excretion: How the body eliminates the drug.

ADME_Process Administration Drug Administration (e.g., Oral, IV) Absorption Absorption (e.g., GI Tract) Administration->Absorption Bloodstream Systemic Circulation (Distribution) Absorption->Bloodstream Metabolism Metabolism (e.g., Liver) Bloodstream->Metabolism Excretion Excretion (e.g., Kidneys) Bloodstream->Excretion Target Target Tissue (Therapeutic Effect) Bloodstream->Target SideEffect Off-Target Tissues (Toxicity) Bloodstream->SideEffect Metabolism->Bloodstream

Caption: The journey of a drug through the body (ADME).

Protocol Example: Cancer Xenograft Model

This model is a cornerstone of preclinical oncology for evaluating a compound's ability to inhibit tumor growth in vivo.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the 3-substituted pyridine thioamide compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint & Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the animals. Excise the tumors, weigh them, and calculate the percent tumor growth inhibition (%TGI) compared to the control group.

Summary of In Vivo Efficacy Data

Direct comparisons of in vivo data for 3-substituted pyridine thioamides are less common in the literature, but some studies provide valuable insights.

Compound Class/ExampleAnimal ModelDosingEfficacy MetricReference
Pyridine Hybrid (3b)Breast Cancer (in vivo)Not specified"Significantly inhibit breast cancer"[1]
Thiosemicarbazide (H2PPY)Ehrlich Ascites Carcinoma (mice)Not specifiedProlonged lifespan, decreased viable cell count
3'-(pyridinyl)-deschloroepibatidine (6b)Mouse Tail-Flick (antinociception)SubcutaneousAD50 = 0.13 µg/kg[11]

Part 3: Bridging the Divide - Why In Vitro and In Vivo Results Diverge

Understanding the gap between a nanomolar IC50 in vitro and poor efficacy in vivo is crucial. The thioamide moiety itself imparts specific properties that can influence this translation. Compared to their amide isosteres, thioamides are generally more lipophilic, which can enhance cell permeability but may also increase metabolic susceptibility and decrease aqueous solubility.[3] They are also stronger hydrogen bond donors but weaker acceptors.[12]

IVIVC_Factors cluster_factors Translational Modulators IV In Vitro Efficacy (IC50, Ki) IVO In Vivo Efficacy (%TGI, AD50) IV->IVO Predicted Efficacy Metabolism Metabolism (Activation vs. Inactivation) Metabolism->IVO PK Pharmacokinetics (ADME Profile) PK->IVO Toxicity Off-Target Toxicity Toxicity->IVO Properties Physicochemical Properties (Solubility, Stability) Properties->IVO

Caption: Key factors modulating the in vitro-in vivo correlation.

Key Reasons for Discrepancy:

  • Metabolic Transformation: This is arguably the most significant factor.

    • Prodrug Activation: Some thioamides, like the antitubercular drug ethionamide, are prodrugs that require metabolic activation by specific enzymes (e.g., EthA monooxygenase) within the pathogen to form the active species.[10][12] Such a compound would appear inactive in a target-based enzymatic assay but show potent activity in a whole-cell or in vivo setting where the activating enzyme is present.

    • Metabolic Inactivation: Conversely, 3-substituted pyridines can be rapidly metabolized in the liver, often via N-oxidation, into less active or inactive forms.[9] A potent compound in vitro may be cleared from circulation too quickly in vivo to exert a therapeutic effect.

  • Poor Pharmacokinetics: A compound may have excellent cellular potency but fail in vivo due to:

    • Low Bioavailability: It may be poorly absorbed from the gut after oral administration.

    • Unfavorable Distribution: It may not reach the target tissue (e.g., inability to cross the blood-brain barrier) or may be sequestered in other tissues.

    • Rapid Excretion: The compound may be cleared by the kidneys too quickly.

  • Physicochemical Properties: The increased lipophilicity from the thioamide group can be a double-edged sword. While it can improve membrane permeability, it can also lead to poor aqueous solubility, making formulation for in vivo administration challenging and potentially leading to aggregation or precipitation.[3]

  • Off-Target Toxicity: A compound may effectively kill cancer cells in vitro but cause unacceptable toxicity in an animal model at the required therapeutic dose, preventing its further development. Selectivity assays against normal human cell lines, as seen with compound 13i, are a crucial early indicator to mitigate this risk.[5][7]

Part 4: Best Practices & Future Directions

To improve the predictive power of early-stage research and bridge the IVIVC gap, researchers should:

  • Integrate Early ADME Profiling: Before committing to expensive in vivo efficacy studies, conduct early, in vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding, Caco-2 permeability) to flag compounds with potential PK liabilities.

  • Correlate SAR with SPR: Alongside the traditional Structure-Activity Relationship (SAR), actively develop a Structure-Property Relationship (SPR). Understand how modifying the 3-position substituent on the pyridine ring affects not just potency, but also solubility, metabolic stability, and other key properties.

  • Employ More Complex In Vitro Models: Move beyond 2D cell monolayers to more physiologically relevant models like 3D tumor spheroids or organ-on-a-chip systems, which can better mimic the tumor microenvironment and drug penetration challenges.

  • Conduct Mechanistic Studies: If a compound shows a discrepancy, investigate the cause. Is it a substrate for metabolic enzymes? Is it rapidly effluxed from cells? Answering these questions can guide the next round of molecular design.

By adopting a holistic approach that considers ADME and physicochemical properties from the outset, researchers can more effectively translate the potent in vitro activity of 3-substituted pyridine thioamides into tangible in vivo success.

References

  • Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PMC. [Link]

  • Thioamides Drugs. (2009). pharmafactz.com. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. [Link]

  • Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. MalariaWorld. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). Research Square. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC. [Link]

  • Gorrod, J. W., & Damani, L. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. [Link]

  • Synthesis and biological evaluation of 3N-substituted-thieno[2,3-d] pyrimidines. Der Pharma Chemica. [Link]

  • Unlocking the potential of the thioamide group in drug design and development. PMC. [Link]

  • Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. PubMed. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • In vitro and in vivo activities of three acridine thioethers against Leishmania donovani. PubMed. [Link]

  • Mechanism of thioamide drug action against tuberculosis and leprosy. PMC. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. ResearchGate. [Link]

  • Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Elsevier. [Link]

  • Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines. PubMed. [Link]

  • Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. PubMed. [Link]

  • Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. International Journal of Chemistry. [Link]

Sources

Safety Operating Guide

3-Ethyl-4-pyridinecarbothioamide (Ethionamide): Proper Disposal Procedures

[1]

Executive Summary & Chemical Identity

3-Ethyl-4-pyridinecarbothioamide (commonly known as Ethionamide ) is a second-line antitubercular agent.[1] Unlike standard organic waste, its disposal requires strict adherence to protocols that account for both its biological activity (antibiotic resistance risk) and its chemical reactivity (thioamide moiety).

This guide replaces generic "down the drain" or "trash bin" mentalities with a scientifically grounded disposal strategy.

Chemical Profile
ParameterDetail
Common Name Ethionamide
CAS Number 536-33-4
Molecular Formula C₈H₁₀N₂S
Key Functional Group Thioamide (-CSNH₂)
Primary Hazards Reproductive Toxicity (Teratogen), Acute Toxicity (Oral), Skin/Eye Irritant
Waste Characteristic Non-RCRA Listed (Federal)*, but treated as Hazardous Pharmaceutical Waste

*Note: While not explicitly P- or U-listed under US Federal RCRA (40 CFR 261.33), it is often regulated as hazardous waste at the state level (e.g., California) and must be incinerated to prevent environmental contamination.

Hazard Assessment: The "Why" Behind the Protocol

To dispose of Ethionamide safely, you must understand the risks inherent to its molecular structure.

A. The Thioamide Risks (Chemical)

The thioamide group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

  • Sulfur Emission: Upon uncontrolled combustion or reaction with strong acids, the sulfur atom can liberate Sulfur Oxides (SOx) or Hydrogen Sulfide (H₂S) , both of which are toxic inhalation hazards.

  • Oxidative Instability: Thioamides are highly reactive toward oxidizing agents. Do not mix with strong oxidizers (e.g., concentrated nitric acid, peroxides) in waste streams, as this can trigger exothermic reactions and the release of toxic gases.

B. Biological Risks (Environmental)

Ethionamide is a potent antibiotic. Improper disposal (e.g., flushing) contributes to the development of drug-resistant Mycobacterium tuberculosis strains in the environment. Complete thermal destruction is the only acceptable endpoint.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. The most common compliance failure is improper segregation.

Segregation Rules
  • NO Oxidizers: Never place Ethionamide waste in containers with nitrates, perchlorates, or peroxides.

  • NO Acids: Keep separate from acidic waste streams to prevent hydrolysis and H₂S generation.

  • Dedicated Container: Use a container designated for "Toxic/Pharmaceutical Waste."

Recommended Containment[4]
  • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.

  • Liquids: Glass or HDPE bottles with vented caps (if evolution of gas is remotely possible from solvent interactions).

Disposal Workflows (Step-by-Step)

Scenario A: Solid Waste (Pure Substance, Pills, Contaminated PPE)
  • Containment: Place the solid substance or contaminated gloves/wipes into a clear polyethylene bag (4 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag. This "double containment" prevents dispersion of fine cytotoxic dust.

  • Primary Vessel: Place the double-bagged waste into a Black RCRA Hazard Bin (or White/Blue Pharmaceutical waste bin, depending on facility protocol for non-RCRA hazardous drugs).

    • Best Practice: Use the Black Bin (Hazardous Incineration) to ensure high-temperature destruction.

  • Labeling: Apply a hazardous waste label.

    • Text: "3-Ethyl-4-pyridinecarbothioamide - TOXIC - INCINERATE ONLY."

Scenario B: Liquid Waste (Mother Liquors, Solvents)
  • Compatibility Check: Ensure the solvent (e.g., Methanol, Ethanol) is compatible with the waste drum.

  • pH Check: Verify pH is neutral (6-8). If acidic, neutralize carefully before consolidation to prevent thioamide hydrolysis.

  • Consolidation: Pour into the "Halogenated/Sulfur-Containing Organic Solvents" carboy.

    • Critical: Do not pour into the "Non-Halogenated" stream if your facility separates sulfur compounds, as sulfur poisons catalytic converters in some lower-grade incinerators.

  • Labeling: List "Ethionamide" explicitly as a constituent on the tag.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for disposing of Ethionamide, ensuring the material ends up in the correct destruction stream.

Ethionamide_DisposalStartStart: Ethionamide WasteStateCheckPhysical State?Start->StateCheckSolidPathSolid / PPE / DustStateCheck->SolidPathSolidLiquidPathLiquid / SolutionStateCheck->LiquidPathLiquidBaggingDouble Bag (4 mil poly)Seal TightlySolidPath->BaggingSolventCheckCheck Solvent Compatibility(No Oxidizers/Acids)LiquidPath->SolventCheckContainerSolidPlace in Rigid Container(HDPE)Bagging->ContainerSolidContainerLiquidConsolidate in Sulfur-CompatibleSolvent CarboySolventCheck->ContainerLiquidLabelingLabel: 'TOXIC - Ethionamide''Incinerate Only'ContainerSolid->LabelingContainerLiquid->LabelingFinalDestHigh-Temp Incineration(>1000°C) with ScrubbersLabeling->FinalDest

Figure 1: Decision matrix for Ethionamide waste segregation and packaging. Note the convergence on high-temperature incineration to ensure destruction of the pyridine ring and thioamide moiety.

Emergency Procedures: Spills

If Ethionamide is spilled in the laboratory:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved) , safety goggles, and an N95 or P100 respirator . Dust inhalation is the primary acute risk.

  • Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet the powder slightly with an inert solvent (e.g., polyethylene glycol or water) and wipe up with absorbent pads.

  • Wet Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Clean the surface with a mild surfactant (soap/water).

    • Warning:Avoid bleach (Sodium Hypochlorite). While bleach is a common decontaminant, oxidizing thioamides can produce unpredictable sulfur byproducts. Use standard detergents followed by a water rinse.

Regulatory & Compliance Notes

  • US EPA (RCRA): Ethionamide is not P-listed or U-listed. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to oral toxicity (LD50 Rat ~1320 mg/kg), it is prudent to manage it as Class 6.1 Toxic .

  • Incineration Standard: The waste must be sent to a facility permitting High-Temperature Incineration . The presence of Nitrogen and Sulfur in the molecule requires the incinerator to have scrubbers for NOx and SOx gases.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 27611, Ethionamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Personal protective equipment for handling 3-Ethyl-4-pyridinecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling of 3-Ethyl-4-pyridinecarbothioamide

As a Senior Application Scientist, it is my experience that the foundation of successful research is not just innovative thinking, but an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical protocols for handling 3-Ethyl-4-pyridinecarbothioamide. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles and regulatory standards. Our goal is to empower you, our scientific colleagues, with the knowledge to work confidently and safely, making your laboratory a benchmark for excellence in chemical handling.

Understanding the Hazard: A Proactive Approach

3-Ethyl-4-pyridinecarbothioamide, while a valuable compound in research, requires careful handling due to its chemical structure, which combines a pyridine ring with a thioamide functional group. While a specific, comprehensive toxicological profile for this exact molecule may not be widely published, we can infer its potential hazards from these components. Pyridine derivatives can be irritating to the skin, eyes, and respiratory system.[1][2] Thioamides can be toxic and may release hazardous decomposition products like nitrogen oxides and sulfur oxides upon combustion.[3][4]

Therefore, a robust safety plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is not merely a recommendation but a necessity.[5][6] This begins with a thorough hazard assessment for every task you plan to perform.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Personal protective equipment is a critical barrier between you and potential chemical exposure.[8] The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed.

Core PPE Requirements
  • Eye and Face Protection: At a minimum, ANSI Z87-marked safety glasses with side shields are required for any work in the laboratory.[7] When there is a risk of splashes, such as when transferring solutions or working with larger quantities, it is imperative to upgrade to chemical splash goggles.[1][7] For procedures with a significant splash hazard, a face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection: A flame-resistant lab coat is mandatory to protect your skin and clothing from spills.[9] Long pants and closed-toe shoes must be worn at all times.[7] For handling the solid compound or concentrated solutions, consider an impervious apron over the lab coat.

  • Hand Protection: Gloves are essential, but the material matters. For pyridine and its derivatives, nitrile gloves are recommended due to their chemical resistance.[10] Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[11] Wash hands thoroughly with soap and water after removing gloves.[3]

  • Respiratory Protection: All work with solid 3-Ethyl-4-pyridinecarbothioamide or its volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[9][10] If a procedure absolutely cannot be performed in a fume hood and there is a risk of generating airborne particles or aerosols, a NIOSH-approved respirator may be necessary, in which case a formal respiratory protection program, including fit testing and training, is required by OSHA.[8]

Table 1: PPE Selection Guide for 3-Ethyl-4-pyridinecarbothioamide
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid CompoundSafety GogglesNitrile GlovesLab CoatChemical Fume Hood
Preparing Stock SolutionsSafety Goggles & Face ShieldNitrile GlovesLab Coat, Impervious ApronChemical Fume Hood
Small-Scale ReactionsSafety GogglesNitrile GlovesLab CoatChemical Fume Hood
Transferring SolutionsSafety Goggles & Face ShieldNitrile GlovesLab CoatChemical Fume Hood
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection Start Begin Task Assessment Hazard Potential for Splash or Aerosol? Start->Hazard Goggles Wear Chemical Splash Goggles Hazard->Goggles Minor Splash Risk Face_Shield Add Face Shield to Goggles Hazard->Face_Shield Yes Glasses Safety Glasses (Minimum) Hazard->Glasses No Work_Location Working in Fume Hood? Respirator Consult EHS for Respirator Assessment Work_Location->Respirator No Standard_PPE Standard PPE: Nitrile Gloves, Lab Coat Work_Location->Standard_PPE Yes Goggles->Work_Location Face_Shield->Work_Location Glasses->Work_Location Respirator->Standard_PPE End Proceed with Experiment Standard_PPE->End

Caption: PPE selection workflow based on task-specific hazards.

Operational Plan: A Step-by-Step Protocol

A systematic approach to handling ensures that safety is integrated into every phase of your work.

Pre-Operation
  • Review the SDS: If a specific SDS for 3-Ethyl-4-pyridinecarbothioamide is available, review it thoroughly. If not, review the SDS for pyridine and other relevant thioamides.

  • Prepare Your Workspace: Ensure the chemical fume hood is operational and uncluttered.[9] Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.[1]

  • Assemble Materials: Gather all necessary equipment, including a designated waste container.

  • Don PPE: Put on all required PPE as determined by your hazard assessment.[7]

During Operation
  • Handling: Handle the chemical with care, avoiding the creation of dust when working with the solid form.[11] Use non-sparking tools, as pyridine derivatives can be flammable.[12]

  • Containment: Keep containers tightly closed when not in use.[12] All procedures should be performed within a chemical fume hood.[6]

  • Spill Management: In the event of a small spill inside the fume hood, absorb it with an inert material (e.g., sand, vermiculite). Collect the contaminated material into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

Post-Operation
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including contaminated gloves and absorbent materials, according to the disposal plan outlined below.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water.[3]

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste management is a critical component of laboratory safety and environmental protection, governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[13][14]

Waste Segregation and Collection
  • Designate Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, absorbent materials, and solid 3-Ethyl-4-pyridinecarbothioamide.

    • Liquid Waste (Non-Halogenated): Solutions containing 3-Ethyl-4-pyridinecarbothioamide in non-halogenated solvents (e.g., ethanol, acetone).

    • Liquid Waste (Halogenated): Solutions in halogenated solvents (e.g., dichloromethane, chloroform). Never mix halogenated and non-halogenated waste streams.[15]

  • Container Requirements: All waste containers must be in good condition, compatible with the chemicals they hold, and kept tightly sealed except when adding waste.[16] Do not fill containers more than 90% full to allow for expansion.

  • Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE" and a complete list of their contents, including the full chemical names and approximate percentages.[13][16] Do not use abbreviations or chemical formulas.[13]

Waste Disposal Workflow

This diagram outlines the process for the safe disposal of waste generated from working with 3-Ethyl-4-pyridinecarbothioamide.

Waste_Disposal Start Waste Generated Waste_Type Identify Waste Type (Solid, Liquid, Sharps) Start->Waste_Type Segregate Segregate into Designated Container (Halogenated vs. Non-Hal.) Waste_Type->Segregate Label Label Container: 'HAZARDOUS WASTE' + Full Contents Segregate->Label Store Store in Satellite Accumulation Area (Sealed Container) Label->Store Pickup Container 90% Full: Request EHS Pickup Store->Pickup End Document and Retain Records Pickup->End

Caption: Hazardous waste disposal workflow for laboratory-generated materials.

Disposal Procedure
  • Accumulation: Store sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[16]

  • Pickup: Once a container is nearly full, complete a chemical waste pickup request form and submit it to your institution's EHS office.[13]

  • Documentation: Maintain records of all hazardous waste generated and disposed of, as required by the EPA and your institution.[17]

By adhering to these protocols, you contribute to a culture of safety, ensuring the integrity of your research and the well-being of your entire team.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Environmental Health and Safety, Iowa State University. How to Dispose of Chemical Waste. [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]

  • The EI Group. (2024, May 9). Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. [Link]

  • LabRepCo. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

  • PENTA. (2024, November 26). Safety Data Sheet: Pyridine. [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • American Chemical Society. Hazardous Waste & Disposal Considerations. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Watson International. (2014, January 15). Safety Data Sheet. [Link]

  • Saint Mary's University. (2014, April 11). Handling and Disposal of Laboratory Generated Wastes. [Link]

  • Needle.Tube. Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices. [Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.